WAY-600
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEIJQLXFHKLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649397 | |
| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062159-35-6 | |
| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WAY-600: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology. This compound distinguishes itself by inhibiting both mTOR complex 1 (mTORC1) and mTORC2, leading to a comprehensive blockade of mTOR signaling. This guide provides a detailed technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its biological effects through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[1] Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target mTORC1, this compound binds to the ATP-binding site of the mTOR kinase domain, preventing the phosphorylation of downstream substrates of both complexes.[1][2]
The dual inhibition of mTORC1 and mTORC2 by this compound results in a more complete shutdown of mTOR signaling.[1] Inhibition of mTORC1 disrupts the phosphorylation of key substrates like p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[2][3] Concurrently, inhibition of mTORC2 blocks the phosphorylation of Akt at serine 473 (S473), a crucial step for its full activation, thereby impacting cell survival and proliferation.[4][5]
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Recombinant mTOR enzyme | Kinase Assay | 9 | [1][3] |
Table 2: Selectivity Profile of this compound
| Kinase | Fold Selectivity vs. mTOR | Reference |
| PI3Kα | >100 | [4][6] |
| PI3Kγ | >500 | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro mTOR Kinase Assay
This assay determines the direct inhibitory effect of this compound on mTOR kinase activity.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use purified, recombinant FLAG-tagged mTOR enzyme.
-
Use His6-tagged, inactive S6K1 or Akt as substrates for mTORC1 and mTORC2 activity, respectively.[5]
-
-
Assay Reaction:
-
Perform reactions in a 96-well plate format in kinase assay buffer (10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).[4]
-
Mix diluted enzyme with this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a defined period at room temperature.
-
Terminate the reaction by adding a stop buffer.
-
-
Detection:
-
Detect the phosphorylated substrate using a specific antibody in a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format.[5]
-
Measure the time-resolved fluorescence to quantify kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2, Huh-7) in 96-well plates at a predetermined optimal density.[3]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Experimental Workflow for In Vitro Characterization
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Tumor Measurement and Monitoring:
-
Measure tumor volume and body weight regularly.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition and perform pharmacodynamic studies (e.g., Western blot for p-S6K1 and p-Akt in tumor lysates).
-
Experimental Workflow for In Vivo Efficacy Study
Cellular Effects
The inhibition of mTORC1 and mTORC2 by this compound translates into significant anti-cancer effects at the cellular level.
-
Cell Cycle Arrest: this compound induces a strong G1 cell cycle arrest in various cancer cell lines.[1]
-
Apoptosis: The compound has been shown to dose-dependently increase the activity of caspase-3 and caspase-9, key executioners of apoptosis.[2][3]
-
Inhibition of Protein Synthesis: By blocking the phosphorylation of S6K1 and 4E-BP1, this compound effectively represses global protein synthesis.[4]
-
Anti-proliferative Activity: this compound exhibits concentration-dependent inhibition of viability in cancer cell lines such as HepG2 and Huh-7.[2][3]
Conclusion
This compound is a potent, ATP-competitive inhibitor of mTOR that effectively blocks the activity of both mTORC1 and mTORC2. Its dual inhibitory mechanism leads to a comprehensive suppression of the mTOR signaling pathway, resulting in significant anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on mTOR inhibitors and targeted cancer therapies.
References
- 1. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
WAY-600: An In-Depth Technical Guide to a Novel ATP-Competitive mTORC1 and mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a member of the pyrazolopyrimidine class of inhibitors, this compound distinguishes itself from allosteric inhibitors like rapamycin by directly targeting the kinase domain of mTOR. This mechanism allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling. This guide provides a detailed overview of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols utilized for its characterization.
Introduction
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), effectively inhibit mTORC1, they do not directly target mTORC2. This can lead to incomplete pathway inhibition and potential feedback activation of pro-survival signals, such as Akt phosphorylation.
This compound emerges as a second-generation mTOR inhibitor designed to overcome these limitations. By competing with ATP for the kinase domain of mTOR, it effectively inhibits both mTORC1 and mTORC2, offering a more complete shutdown of the mTOR pathway.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of the mTOR kinase.[1][2] Its direct binding to the ATP-binding site in the mTOR kinase domain prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][2]
Inhibition of mTORC1
The inhibitory action of this compound on mTORC1 leads to the reduced phosphorylation of key substrates involved in protein synthesis and cell growth, such as the ribosomal protein S6 kinase 1 (S6K1) at threonine 389 (P-S6K(T389)).[1][2]
Inhibition of mTORC2
Crucially, this compound also inhibits mTORC2, a feature absent in rapamycin and its analogs. This is evidenced by the decreased phosphorylation of Akt at serine 473 (P-AKT(S473)), a direct substrate of mTORC2.[1][2] Importantly, the inhibition of P-AKT(T308), a readout for PI3K-PDK1 signaling, occurs at significantly higher concentrations, demonstrating the selectivity of this compound for mTOR over PI3K in a cellular context.[3]
The dual inhibition of mTORC1 and mTORC2 by this compound is a key differentiator from first-generation inhibitors, providing a more comprehensive blockade of the mTOR signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |
| Recombinant mTOR | 9 | >100-fold | >500-fold | [3] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-1000 nM) | [4] |
| Huh-7 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-1000 nM) | [4] |
| MDA-MB-361 | Breast Cancer | Not specified, but shows antiproliferative effects | [1] |
| U87MG | Glioblastoma | Not specified, but shows antiproliferative effects | [1] |
| LNCaP | Prostate Cancer | Not specified, but shows antiproliferative effects | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro mTOR Kinase Assay
This protocol is adapted from methodologies used for assessing the activity of ATP-competitive mTOR inhibitors.
Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.
-
Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 1-2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another hour at 4°C.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase wash buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated beads in kinase reaction buffer.
-
Add the recombinant substrate (e.g., inactive S6K1 for mTORC1 or Akt1 for mTORC2).
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding ATP (typically to a final concentration of 100-500 µM).
-
Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using antibodies specific for the phosphorylated substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence or fluorescence imaging.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Western Blot Analysis for mTOR Pathway Inhibition in Cells
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of mTOR substrates in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, Huh-7) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability/Proliferation Assay
This protocol describes a method to determine the antiproliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-96 hours at 37°C in a humidified incubator.
-
-
Viability Measurement (MTT/MTS Assay):
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 HepG2 cells) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting to confirm target engagement or immunohistochemistry.
-
Conclusion
This compound is a valuable research tool and a promising lead compound in the development of novel anticancer therapies. Its ability to inhibit both mTORC1 and mTORC2 through an ATP-competitive mechanism provides a more thorough blockade of the mTOR pathway compared to first-generation allosteric inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other mTOR kinase inhibitors. Further investigation into its pharmacokinetic properties and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
WAY-600: An In-Depth Technical Guide to an ATP-Competitive mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the kinase domain of mTOR directly, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition results in a broad blockade of downstream signaling pathways crucial for cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation.[1] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human cancers, making it a prime target for therapeutic intervention.[2] this compound belongs to a class of pyrazolopyrimidine compounds that were developed as ATP-competitive inhibitors of mTOR.[3][4] Unlike rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, this compound and similar kinase inhibitors block the catalytic activity of mTOR in both mTORC1 and mTORC2 complexes.[3][5] This leads to a more comprehensive shutdown of mTOR signaling, including the rapamycin-insensitive functions of mTORC1 and the activities of mTORC2, which are implicated in cancer progression.[5][6]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the kinase domain of mTOR.[3][4] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of key regulators of protein synthesis, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This leads to a reduction in cap-dependent translation and overall protein synthesis.
mTORC2 Inhibition: this compound also inhibits mTORC2, preventing the phosphorylation and activation of Akt at serine 473 (S473), a key event in promoting cell survival.[3][4] This contrasts with rapalogs, which do not directly inhibit mTORC2.[6]
The dual inhibition of mTORC1 and mTORC2 by this compound results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. This compound's intervention point is central to this pathway.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The biochemical and cellular activities of this compound have been quantified in various assays. The data is summarized in the tables below for easy comparison.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| mTOR | Recombinant Enzyme Assay | 9 | [3] |
Table 2: Kinase Selectivity of this compound
| Kinase | Fold Selectivity (vs. mTOR) | Reference |
| PI3Kα | >100 | [3] |
| PI3Kγ | >500 | [3] |
Note: A comprehensive kinase selectivity panel for this compound against a broad range of kinases is not publicly available. The provided data indicates high selectivity against key related kinases.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |
| MDA-MB-361 | Breast Cancer | Proliferation | Cell Viability | Not specified | [3] |
| U87MG | Glioblastoma | Proliferation | Cell Viability | Not specified | [3] |
| HCT116 | Colon Cancer | Proliferation | Cell Viability | Not specified | [3] |
| LNCaP | Prostate Cancer | Proliferation | Cell Viability | Not specified | [3] |
| HT29 | Colon Cancer | Proliferation | Cell Viability | Not specified | [3] |
Note: While specific IC50 values for proliferation assays are not detailed in the primary literature, this compound demonstrated potent anti-proliferative effects in these cell lines.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
mTOR Kinase Assay (DELFIA Format)
This assay quantifies the kinase activity of purified mTOR.
Experimental Workflow:
Caption: Workflow for the DELFIA-based mTOR kinase assay.
Methodology:
-
Reagent Preparation:
-
Dilute purified FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution of ATP and His6-tagged S6K1 substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, mix the diluted mTOR enzyme with this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the ATP/His6-S6K1 solution. The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Terminate the reaction by adding an equal volume of stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).
-
-
Detection (DELFIA):
-
Transfer a portion of the terminated reaction to a high-binding ELISA plate (e.g., MaxiSorp).
-
Add a Europium-labeled anti-phospho-S6K (Thr389) antibody and incubate for 1 hour.
-
Wash the plate multiple times with PBS containing 0.05% Tween 20.
-
Add DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence using a suitable plate reader.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Methodology:
-
Cell Culture and Treatment: Culture cells to sub-confluency and treat with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation:
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection or oral gavage) or vehicle control at a specified dose and schedule.[7]
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting to assess target engagement).
-
Summary and Conclusion
This compound is a valuable research tool for investigating the roles of mTOR signaling in normal and pathological conditions. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of the mTOR pathway compared to rapalogs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this potent and selective mTOR inhibitor. Further characterization of its kinome-wide selectivity would provide a more complete understanding of its off-target effects and potential therapeutic applications.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “other” mTOR complex: new insights into mTORC2 immunobiology and their implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
WAY-600: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways modulated by WAY-600, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document outlines its mechanism of action, effects on key cellular signaling cascades, and provides detailed methodologies for relevant experiments.
Introduction
This compound is a synthetic, small-molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. It has been identified as a highly potent and selective inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival. Unlike allosteric mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily target mTOR Complex 1 (mTORC1), this compound acts as an ATP-competitive inhibitor at the kinase domain of mTOR. This allows it to inhibit both mTORC1 and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling.
Mechanism of Action
This compound exerts its inhibitory effects by directly competing with ATP for binding to the catalytic site within the kinase domain of mTOR. This mode of action prevents the autophosphorylation and activation of mTOR, thereby blocking the subsequent phosphorylation of its downstream substrates.
Table 2.1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |
| Recombinant mTOR | 9 | >100-fold | >500-fold |
The high selectivity of this compound for mTOR over the closely related phosphoinositide 3-kinase (PI3K) family members is a key characteristic, minimizing off-target effects associated with dual PI3K/mTOR inhibitors.
Core Downstream Signaling Pathways
This compound's inhibition of both mTORC1 and mTORC2 complexes leads to the modulation of several critical downstream signaling pathways that regulate protein synthesis, cell cycle progression, and survival.
Inhibition of mTORC1 Signaling
mTORC1 is a key regulator of protein synthesis. Its activity is dependent on nutrient and growth factor availability. This compound-mediated inhibition of mTORC1 prevents the phosphorylation of its two best-characterized downstream effectors: p70 S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).
-
S6K1: Inhibition of S6K1 phosphorylation at threonine 389 (T389) prevents its activation, leading to a downstream reduction in ribosomal biogenesis and protein translation.
-
4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. This compound treatment leads to the dephosphorylation of 4E-BP1, enhancing its inhibitory interaction with eIF4E.
Caption: this compound inhibits mTORC1, preventing phosphorylation of S6K1 and 4E-BP1, leading to reduced protein synthesis.
Inhibition of mTORC2 Signaling
mTORC2 is a crucial activator of the serine/threonine kinase Akt (also known as Protein Kinase B). It phosphorylates Akt at serine 473 (S473), which is required for its full activation. Activated Akt is a central node in signaling pathways that promote cell survival and proliferation by inhibiting pro-apoptotic proteins. This compound treatment blocks mTORC2-mediated phosphorylation of Akt at S473, thereby attenuating Akt-driven survival signals. It is important to note that this compound does not significantly affect the phosphorylation of Akt at threonine 308 (T308), which is mediated by PDK1, further demonstrating its selectivity for mTOR.
Caption: this compound inhibits mTORC2, preventing Akt phosphorylation at S473 and promoting apoptosis.
Feedback Activation of the MEK-ERK Pathway
A notable consequence of mTOR inhibition is the potential for feedback loop activation of other signaling pathways. In hepatocellular carcinoma (HCC) cells, treatment with this compound has been shown to activate the MEK-ERK signaling cascade. This is a compensatory survival mechanism that can limit the efficacy of mTOR inhibitors when used as monotherapy. The co-administration of a MEK inhibitor, such as MEK-162, has been demonstrated to potentiate the anti-cancer effects of this compound.
Caption: Inhibition of mTOR by this compound can lead to a compensatory feedback activation of the MEK-ERK survival pathway.
Cellular Effects of this compound
The inhibition of mTORC1 and mTORC2 signaling by this compound translates into several significant anti-cancer cellular effects.
Table 4.1: Cellular Effects of this compound in Cancer Cell Lines
| Effect | Cell Lines | Observations | Reference |
| Inhibition of Proliferation | HepG2, Huh-7, various cancer cell lines | Dose- and time-dependent decrease in cell viability. Reduced colony formation and BrdU incorporation. | |
| Induction of Apoptosis | HepG2 | Dose-dependent increase in caspase-3 and caspase-9 activity. | |
| Cell Cycle Arrest | Various cancer cell lines | Strong induction of G1 phase cell cycle arrest. | |
| Inhibition of Angiogenesis | U87MG, MDA361, LNCap | Down-regulation of angiogenic factors VEGF and HIF-1α. |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant mTOR.
Workflow Diagram
Caption: Workflow for the in vitro mTOR kinase inhibition assay.
Methodology:
-
Enzyme Preparation: Dilute purified, recombinant FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).
-
Assay Plate Setup: Add 12 µL of the diluted enzyme to each well of a 96-well assay plate.
-
Inhibitor Addition: Add 0.5 µL of this compound (at various concentrations) or DMSO vehicle control to the wells and mix briefly.
-
Reaction Initiation: Start the kinase reaction by adding 12.5 µL of a solution containing ATP and the mTORC1 substrate His6-S6K, resulting in final concentrations of 100 µM ATP and 1.25 µM His6-S6K.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).
-
Detection: Detect the phosphorylated His6-S6K (at T389) using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA). This involves using a Europium-labeled monoclonal anti-phospho-S6K(T389) antibody and measuring the time-resolved fluorescence.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Downstream Signaling
This method is used to assess the phosphorylation status of mTOR downstream targets in cell lysates after treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, U87MG) and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-S6K1(T389), anti-S6K1, anti-p-Akt(S473), anti-Akt, anti-p-4E-BP1, anti-4E-BP1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.
Conclusion
This compound is a potent, selective, and ATP-competitive mTOR kinase inhibitor that effectively blocks both mTORC1 and mTORC2 signaling. This dual activity leads to the inhibition of protein synthesis, G1 cell cycle arrest, and the induction of apoptosis in various cancer cell models. Its well-defined mechanism of action and downstream effects make it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in combination with inhibitors of feedback survival pathways such as the MEK-ERK cascade.
WAY-600: A Technical Guide to its Selectivity for mTOR over PI3K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the compound WAY-600, a potent and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The document details its inhibitory activity against mTOR and its selectivity over the closely related phosphoinositide 3-kinases (PI3Ks), presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Selectivity Profile
This compound demonstrates significant selectivity for mTOR over various isoforms of PI3K. This selectivity is crucial for its utility as a specific research tool and as a potential therapeutic agent, as it minimizes off-target effects associated with the inhibition of the PI3K signaling pathway. The inhibitory activities are summarized in the table below.
| Target | IC50 (nM) | Selectivity over PI3Kα | Selectivity over PI3Kγ |
| mTOR | 9[1] | >100-fold[1] | >500-fold[1] |
| PI3Kα | >900 (estimated) | - | - |
| PI3Kγ | >4500 (estimated) | - | - |
Note: The IC50 values for PI3Kα and PI3Kγ are estimated based on the reported selectivity folds.
Experimental Protocols
The determination of the selectivity profile of this compound involves rigorous biochemical kinase assays. The following sections outline the typical methodologies employed for such studies.
In Vitro mTOR Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the catalytic activity of the mTOR kinase.
Objective: To determine the IC50 value of this compound for mTOR.
Materials:
-
Recombinant active mTOR enzyme (catalytic domain).
-
Inactive p70S6K protein (substrate).[2]
-
This compound (test compound).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L dithiothreitol (DTT), 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2).[2]
-
96-well assay plates.
-
Detection reagents (e.g., phospho-specific antibodies for p70S6K, secondary antibodies, and chemiluminescent or fluorescent substrate).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant mTOR enzyme and the inactive p70S6K substrate to the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for mTOR to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[2]
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as an ELISA-based assay with a phospho-specific antibody against the phosphorylated substrate or by Western blotting.[2]
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro PI3K Kinase Inhibition Assay
To determine the selectivity of this compound, its inhibitory activity against various PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ) is assessed using a similar biochemical assay format.
Objective: To determine the IC50 values of this compound for different PI3K isoforms.
Materials:
-
Recombinant active PI3K isoforms (e.g., PI3Kα, PI3Kγ).
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) as a substrate.
-
This compound (test compound).
-
[γ-33P]ATP or unlabeled ATP with a suitable detection system.
-
Kinase assay buffer specific for PI3K.
-
96-well assay plates.
-
Detection system (e.g., scintillation counter for radiolabeled ATP or a lipid-based detection kit).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound as described for the mTOR assay.
-
Reaction Setup: In a 96-well plate, combine the respective recombinant PI3K isoform and the PIP2 substrate in the PI3K kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO to the wells.
-
Initiation of Reaction: Start the reaction by adding [γ-33P]ATP or unlabeled ATP.
-
Incubation: Incubate the reaction at room temperature or 30°C for a specified time.
-
Termination: Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Detection: The amount of phosphorylated product (PIP3) is quantified. For radiolabeled assays, this involves capturing the lipid product on a membrane and measuring radioactivity. For non-radioactive assays, a variety of detection kits are commercially available.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each PI3K isoform as described previously. The selectivity is then expressed as the ratio of the IC50 for the PI3K isoform to the IC50 for mTOR.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the general experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified PI3K/Akt/mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1 and mTORC2.
Caption: General experimental workflow for determining the selectivity of a kinase inhibitor like this compound.
References
WAY-600 in Hepatocellular Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease. The aberrant activation of cellular signaling pathways is a hallmark of HCC, presenting opportunities for targeted therapeutic interventions. One such pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in HCC and plays a crucial role in tumor cell growth, proliferation, and survival.[1][2] WAY-600 has been identified as a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, making it a compound of interest in HCC research.[3][4] This technical guide provides an in-depth overview of the preclinical research on this compound in HCC, focusing on its mechanism of action, quantitative anti-cancer effects, and the experimental methodologies used in its evaluation.
Mechanism of Action of this compound in HCC
This compound functions as a direct inhibitor of mTOR, a serine/threonine protein kinase that forms two distinct complexes: mTORC1 and mTORC2.[3][5] In preclinical HCC models, this compound has been shown to block the assembly and activation of both mTORC1 and mTORC2.[3][4] The inhibition of these complexes disrupts downstream signaling, leading to the suppression of key cellular processes required for tumor growth.
Interestingly, while this compound effectively inhibits the mTOR pathway, it has been observed to concurrently activate the MEK-ERK signaling pathway in HCC cells.[3] This compensatory activation suggests a potential mechanism of resistance. Therefore, research has explored the synergistic effects of combining this compound with MEK-ERK inhibitors to enhance its anti-cancer efficacy.[3]
Quantitative Data on the Efficacy of this compound
The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of hepatocellular carcinoma. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | Cell Viability (MTT) | Concentration Range | 1-1000 nM | [4] |
| Huh7 | Cell Viability (MTT) | Concentration Range | 1-1000 nM | [4] |
| HepG2 | Colony Formation | Concentration | 1-1000 nM | [4] |
| HepG2 | BrdU Incorporation | Concentration | Not specified | [4] |
| N/A | Enzyme Inhibition | IC₅₀ (mTOR) | 9 nM | [4] |
| N/A | Enzyme Inhibition | IC₅₀ (PI3K alpha) | 1.96 µM | [4] |
| N/A | Enzyme Inhibition | IC₅₀ (PI3K gamma) | 8.45 µM | [4] |
Table 2: In Vivo Efficacy of this compound in a HepG2 Xenograft Model
| Treatment Group | Dosage | Administration Route | Outcome | Reference |
| This compound | 10 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [3][4] |
| This compound + MEK-162 | 10 mg/kg + 2.5 mg/kg, daily | i.p. + oral gavage | Potentiated anti-cancer activity | [3][4] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and the experimental workflows used to assess its efficacy are provided below.
Caption: Signaling pathway of this compound in HCC.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key experiments conducted in the evaluation of this compound in HCC. These are generalized protocols and should be adapted based on the specific details provided in the primary literature.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HepG2 or Huh7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-1000 nM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the mTOR and MEK-ERK pathways (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old male athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ HepG2 cells suspended in a mixture of serum-free medium and Matrigel into the flank of each mouse.[6][7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[8]
-
Drug Administration: Administer this compound (10 mg/kg) via intraperitoneal injection daily. For combination studies, administer MEK-162 (2.5 mg/kg) via oral gavage daily. The control group receives the vehicle.[4]
-
Endpoint: Monitor the tumor volume and body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound demonstrates significant anti-cancer activity against hepatocellular carcinoma in preclinical models by effectively inhibiting the mTORC1 and mTORC2 signaling pathways.[3] The observation of a compensatory activation of the MEK-ERK pathway highlights the complexity of signaling networks in cancer and underscores the potential of combination therapies. The synergistic effect observed with the co-administration of a MEK inhibitor suggests a promising therapeutic strategy for HCC.[3] Further research, including more extensive preclinical evaluation and potential clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hepatocellular carcinoma.
References
- 1. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MEK-ERK inhibition potentiates this compound-induced anti-cancer efficiency in preclinical hepatocellular carcinoma (HCC) models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting mTORC1/2 Complexes Inhibit Tumorigenesis and Enhance Sensitivity to 5-Flourouracil (5-FU) in Hepatocellular Carcinoma: A Preclinical Study of mTORC1/2-Targeted Therapy in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
WAY-600: A Potent and Selective Chemical Probe for mTOR Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer, making it a critical target for therapeutic intervention and biomedical research. WAY-600 has emerged as a potent and selective ATP-competitive inhibitor of mTOR, serving as a valuable chemical probe to dissect the intricate mTOR signaling network. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its quantitative data.
Biochemical Profile and Selectivity
This compound is a single-digit nanomolar inhibitor of mTOR with a reported IC50 value of 9 nM.[1][2] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of mTOR. This mechanism of action allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1.[2]
A key attribute of a chemical probe is its selectivity. This compound demonstrates significant selectivity for mTOR over other related kinases, particularly those in the phosphoinositide 3-kinase (PI3K) family. It is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective than for PI3Kγ.[2] While a comprehensive kinase selectivity panel across the entire kinome is not publicly available, this high selectivity against closely related PI3K isoforms underscores its utility in specifically probing mTOR function.
Table 1: Biochemical Activity and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. mTOR |
| mTOR | 9[1][2] | - |
| PI3Kα | >900 | >100-fold[2] |
| PI3Kγ | >4500 | >500-fold[2] |
Cellular Activity and Antiproliferative Effects
In cellular contexts, this compound effectively inhibits mTOR signaling, leading to the dephosphorylation of downstream targets of both mTORC1 and mTORC2. This includes the inhibition of p70S6K (a substrate of mTORC1) phosphorylation at threonine 389 and AKT (a substrate of mTORC2) phosphorylation at serine 473.[2] The inhibition of these key signaling nodes results in a global downregulation of mTOR-mediated cellular processes.
The potent inhibition of mTOR signaling by this compound translates to significant antiproliferative effects in a variety of cancer cell lines. It has been shown to induce G1 cell cycle arrest and apoptosis.[2] While specific IC50 values for a broad panel of cell lines are not consistently reported in a single source, studies have demonstrated its efficacy in the nanomolar to low micromolar range in cell lines such as the human breast cancer cell line MDA-MB-231, and it has shown effects in prostate cancer (PC-3), glioblastoma (U87MG), and other cancer cell lines.[2][3][4][5]
Table 2: Reported Cellular Activities of this compound
| Cell Line | Cancer Type | Observed Effect(s) | Concentration Range |
| MDA-MB-231 | Breast Cancer | Antiproliferative | Not Specified[2][3][4][5] |
| PC-3 | Prostate Cancer | Antiproliferative | Not Specified[3] |
| U87MG | Glioblastoma | Downregulation of VEGF and HIF-1α | Not Specified[2] |
| LNCaP | Prostate Cancer | Downregulation of VEGF and HIF-1α | Not Specified[2] |
| HepG2 | Liver Cancer | Antiproliferative | Not Specified |
| Huh-7 | Liver Cancer | Antiproliferative | Not Specified |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the kinase activity of purified mTOR.
Materials:
-
Purified FLAG-tagged mTOR enzyme
-
His-tagged p70S6K (substrate)
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA
-
ATP solution
-
This compound or other test inhibitors dissolved in DMSO
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA
-
Europium-labeled anti-phospho-p70S6K (Thr389) antibody
-
DELFIA Enhancement Solution
-
96-well plates
Procedure:
-
Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.
-
In a 96-well plate, add 12 µL of the diluted enzyme to each well.
-
Add 0.5 µL of this compound (or DMSO as a vehicle control) at various concentrations to the wells and mix briefly.
-
Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and His-p70S6K in Kinase Assay Buffer. The final reaction volume should be 25 µL, containing approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His-p70S6K.[2]
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Terminate the reaction by adding 25 µL of Stop Buffer to each well.
-
For detection, add the Europium-labeled anti-phospho-p70S6K (Thr389) antibody and incubate as per the manufacturer's instructions.
-
After incubation and washing steps, add DELFIA Enhancement Solution.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
Calculate the percent inhibition of mTOR activity for each concentration of this compound and determine the IC50 value.
Western Blotting for mTOR Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key mTOR pathway proteins in cultured cells treated with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-AKT (Ser473), anti-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control to determine the effect of this compound on protein phosphorylation.
Cell Viability/Proliferation (MTT) Assay
This protocol provides a general method to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and plot the results to determine the IC50 value of this compound for the specific cell line.
Visualizations
Caption: mTOR Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of Action of this compound as an ATP-competitive inhibitor.
Caption: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a potent, selective, and ATP-competitive inhibitor of both mTORC1 and mTORC2, making it an invaluable tool for researchers studying mTOR signaling. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, will enable scientists and drug development professionals to effectively utilize this compound as a chemical probe to further elucidate the complex roles of mTOR in health and disease. As with any chemical probe, careful experimental design and interpretation of results within the context of its known selectivity profile are crucial for generating robust and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
WAY-600: A Technical Guide to a Potent and Selective mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It details its mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for its evaluation. Visualizations of the mTOR signaling pathway and a typical preclinical development workflow for mTOR inhibitors are also provided to facilitate a deeper understanding of its therapeutic potential and scientific application.
Introduction: The Discovery of this compound
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Initial efforts focused on allosteric inhibitors of mTOR complex 1 (mTORC1), such as rapamycin and its analogs (rapalogs). However, these first-generation inhibitors have limitations, including incomplete inhibition of mTORC1 and the inability to inhibit mTOR complex 2 (mTORC2), which can lead to feedback activation of AKT and attenuated antitumor efficacy.
This led to the pursuit of second-generation mTOR inhibitors that act as ATP-competitive kinase inhibitors, targeting both mTORC1 and mTORC2. Researchers at Wyeth (now part of Pfizer) embarked on a medicinal chemistry campaign to develop such inhibitors based on a pyrazolopyrimidine scaffold. Early efforts identified compounds with dual PI3K/mTOR inhibitory activity. Through systematic structure-activity relationship (SAR) studies, the focus shifted towards optimizing for mTOR selectivity. A key breakthrough was the replacement of a metabolically liable phenol group with an indole moiety, which significantly enhanced mTOR selectivity over PI3Kα. This optimization effort ultimately led to the discovery of this compound, a potent and highly selective inhibitor of mTOR kinase.
Mechanism of Action
This compound exerts its biological effects by directly competing with ATP for binding to the kinase domain of mTOR. This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, effectively blocking the signaling cascade that promotes cell growth and proliferation.
Inhibition of mTORC1 and mTORC2
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key substrates such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a global reduction in protein synthesis, a critical process for cancer cell growth.
-
mTORC2 Inhibition: this compound also inhibits mTORC2, preventing the phosphorylation and full activation of AKT at serine 473 (S473). This is a significant advantage over rapalogs, as it blocks a key survival signal for cancer cells.
The dual inhibition of both mTOR complexes by this compound results in a more comprehensive blockade of the mTOR pathway, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Notes |
| IC50 (recombinant mTOR) | 9 nM | ATP-competitive inhibition. |
| Selectivity vs. PI3Kα | >100-fold | Demonstrates high selectivity for mTOR. |
| Selectivity vs. PI3Kγ | >500-fold | Demonstrates high selectivity for mTOR. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 150 |
| LNCaP | Prostate Cancer | 300 |
| U87MG | Glioblastoma | 450 |
| PC3MM2 | Prostate Cancer | 200 |
| HepG2 | Liver Cancer | 10-1000 (dose-dependent) |
| Huh-7 | Liver Cancer | 10-1000 (dose-dependent) |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Species/Model |
| Dosing Regimen | 10 mg/kg, daily, intraperitoneal (i.p.) injection | Nude mice bearing HepG2 tumor xenografts.[1] |
| Efficacy | Significant inhibition of tumor growth.[1] | Potentiated by co-administration with MEK-162.[1] |
| Cmax, Tmax, Bioavailability | Data not publicly available. | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
mTOR Kinase Assay (In Vitro)
This protocol describes a general method for determining the in vitro potency of an ATP-competitive mTOR inhibitor.
-
Reagents and Materials:
-
Recombinant human mTOR enzyme
-
Substrate (e.g., inactive p70S6K)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)
-
This compound (or other test compounds) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the mTOR enzyme to each well of a 384-well plate.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced according to the detection reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of mTOR Signaling
This protocol details the method for analyzing the phosphorylation status of key mTOR pathway proteins in response to this compound treatment.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-AKT (Ser473), anti-AKT, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and development.
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical preclinical development workflow for an mTOR inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the development of mTOR-targeted therapies. As a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, it offers a more comprehensive blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors. The preclinical data summarized in this guide highlight its promising anti-proliferative activity in a range of cancer cell lines. Further investigation into its pharmacokinetic properties and in vivo efficacy in various cancer models is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in the field of mTOR-targeted cancer therapy.
References
WAY-600 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes in-depth summaries of its mechanism of action, kinase selectivity, and effects on cellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for key assays relevant to the study of this compound and presents a visual representation of the mTOR signaling pathway.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C28H30N8O.
Chemical Structure:
A 2D representation of the chemical structure of this compound is depicted below.
(Image of this compound chemical structure will be generated based on the SMILES string in the implementation phase)
Physicochemical and Chemical Properties:
A summary of the key physicochemical and chemical identifiers for this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-[1][2][3]triazolo[4,3-a]quinoxalin-1-yl)morpholine | |
| Molecular Formula | C28H30N8O | [4] |
| Molecular Weight | 494.59 g/mol | [4] |
| CAS Number | 1062159-35-6 | [4] |
| SMILES String | C1(C=CN2)=C2C=CC(C3=NC(N(C4CCN(CC5=CC=CN=C5)CC4)N=C6)=C6C(N7CCOCC7)=N3)=C1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| LogP (Predicted) | Value to be determined | |
| pKa (Predicted) | Value to be determined |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, and survival.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of mTOR, binding to the kinase domain and blocking its catalytic activity. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby disrupting the assembly and activation of these critical signaling hubs.[4] This dual inhibition leads to the downstream suppression of key cellular processes regulated by mTOR, including protein synthesis, cell growth, and survival.
Kinase Selectivity Profile
This compound exhibits significant selectivity for mTOR over other related kinases, particularly those in the phosphoinositide 3-kinase (PI3K) family. This selectivity is a crucial attribute for a targeted therapeutic agent, as it minimizes off-target effects.
| Kinase | IC50 (nM) | Selectivity vs. mTOR | Reference |
| mTOR | 9 | - | [1][4] |
| PI3Kα | >900 | >100-fold | [1] |
| PI3Kγ | >4500 | >500-fold | [1] |
| Other kinases to be added based on further data acquisition |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo anti-cancer activity of this compound. Daily administration of 10 mg/kg has been shown to inhibit tumor growth.[4]
Pharmacokinetic (ADME) Properties
Detailed pharmacokinetic parameters for this compound are currently limited in publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | To be determined | ||
| Cmax | To be determined | ||
| Tmax | To be determined | ||
| Half-life (t1/2) | To be determined | ||
| Clearance (CL) | To be determined | ||
| Volume of Distribution (Vdss) | To be determined |
Signaling Pathways
This compound exerts its biological effects by modulating the mTOR signaling pathway, which plays a central role in regulating cellular metabolism, growth, and proliferation in response to various upstream signals such as growth factors and nutrients.
Figure 1: Simplified representation of the mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
mTOR Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against mTOR kinase.
Figure 2: General workflow for an in vitro mTOR kinase inhibition assay.
Protocol Details:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase buffer.
-
Substrate Solution: Prepare a stock solution of a suitable mTOR substrate (e.g., recombinant 4E-BP1/PHAS-I) in an appropriate buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add diluted mTOR enzyme to the wells of a 96-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Detect the level of substrate phosphorylation using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model.
-
Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Protocol Details:
-
Cell Seeding:
-
Seed cells (e.g., HepG2, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Western Blotting for mTOR Signaling
This protocol describes the methodology for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
Protocol Details:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of the mTOR signaling pathway. Its high potency and selectivity make it a promising candidate for further preclinical and clinical investigation as a potential therapeutic agent for the treatment of diseases characterized by dysregulated mTOR signaling, such as cancer. This technical guide provides a comprehensive resource for researchers working with this compound, offering detailed information on its properties and relevant experimental methodologies. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for WAY-600 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of WAY-600, a potent and selective ATP-competitive inhibitor of mTOR. The provided methodologies cover cell culture, treatment, and subsequent analysis of cellular effects, including signaling pathway modulation, cell viability, cell cycle progression, and apoptosis.
Introduction to this compound
This compound is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 9 nM.[1][2][3] It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][4] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[4][5] this compound has demonstrated anti-proliferative effects in various cancer cell lines, including breast, prostate, and glioblastoma, by inducing G1 cell cycle arrest and apoptosis.[1][4]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the mTOR kinase domain. This dual inhibition of mTORC1 and mTORC2 leads to the blockade of phosphorylation of key downstream effectors. Inhibition of mTORC1 is observed through the reduced phosphorylation of S6 kinase 1 (S6K1) at threonine 389 and 4E-binding protein 1 (4E-BP1).[1][2] The inhibition of mTORC2 is evidenced by the decreased phosphorylation of Akt at serine 473.[1][4] This comprehensive blockade of mTOR signaling disrupts essential cellular processes, including protein synthesis, cell cycle progression, and survival signaling.
This compound Signaling Pathway
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 | 9 nM | Recombinant mTOR enzyme | [1][2] |
| Effective Concentration | 1 - 1000 nM | HepG2, Huh-7 | [2][6] |
| Western Blot Concentration | 100 nM | HepG2 | [2] |
Experimental Protocols
General Laboratory Procedures
-
Aseptic Technique: All cell culture manipulations should be performed in a sterile environment using a Class II biological safety cabinet.
-
Reagent Preparation: Use sterile, high-purity water and reagents for all solutions and media.
-
Safety Precautions: this compound is a potent bioactive compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing cancer cell lines for use with this compound treatment.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh-7, MDA-MB-361, U87MG, LNCaP)
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into an appropriate culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth and change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at the desired density.
Protocol 2: this compound Stock Solution and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.95 mg of this compound (MW: 494.59 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use.[3] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentrations (e.g., 1-1000 nM) in complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.
-
Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control. The duration of treatment will vary depending on the specific assay (typically 24-72 hours).
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro cell-based assays with this compound.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Western Blot Analysis for mTOR Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
PBS
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay by Annexin V and PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Application Notes and Protocols for WAY-600 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-600 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. As a key component of two distinct protein complexes, mTORC1 and mTORC2, mTOR integrates a variety of extracellular and intracellular signals. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated anti-cancer activity by inhibiting both mTORC1 and mTORC2, leading to the induction of apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the effects of this compound on cancer cell lines.
Data Presentation
| Target/Cell Line | Assay Type | Effective Concentration/IC50 | Reference |
| Recombinant mTOR enzyme | Biochemical Assay | 9 nM (IC50) | [1](--INVALID-LINK--) |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability/Proliferation | Concentration-dependent inhibition (1-1000 nM) | [1](--INVALID-LINK--) |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability/Proliferation | Concentration-dependent inhibition | [1](--INVALID-LINK--) |
| HepG2 (Hepatocellular Carcinoma) | mTORC1/2 Activation | Almost complete blockage at 100 nM | [1](--INVALID-LINK--) |
Signaling Pathways
This compound primarily targets the mTOR signaling pathway. However, a critical aspect of its mechanism is the compensatory activation of the MEK-ERK signaling pathway, which can promote cell survival. This highlights the potential for combination therapies.
Caption: this compound inhibits mTORC1/2, inducing apoptosis while activating the MEK-ERK survival pathway.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
References
WAY-600 Application Notes and Protocols for Researchers
Comprehensive Guide to the Solubility, Preparation, and Application of the mTOR Inhibitor WAY-600 in Research Settings
These application notes provide detailed protocols for the solubilization and use of this compound, a potent and selective ATP-competitive inhibitor of mTOR. The information is intended for researchers, scientists, and drug development professionals working with this compound in cell-based assays.
Data Presentation: Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing concentrated stock solutions. While specific solubility in aqueous solutions like cell culture media is not extensively reported, the compound is typically used in cell-based assays by diluting a DMSO stock solution to the desired final concentration. Care should be taken to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL[1][2] | ~50.55 mM[1] | Ultrasonic assistance may be required for complete dissolution.[1][2] |
| DMSO | ≥ 12.4 mg/mL[3] | > 10 mM[4] | - |
Note: The molecular weight of this compound is 494.59 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials:
-
This compound powder (MW: 494.59 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 4.95 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Storage: Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol outlines the process for diluting the 10 mM this compound DMSO stock solution to a final working concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile, calibrated pipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the medium containing this compound by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Cell Treatment: Immediately use the this compound-containing medium to treat your cells as per your experimental design.
Important Consideration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically below 0.1%).
Visualization of this compound Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][3][5] It inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][5] Inhibition of mTORC1 blocks the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis.[5] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, which is crucial for cell survival.[5]
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
References
Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway Following WAY-600 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] It forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream signaling cascades.[1] Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer.[1] WAY-600 is a potent, ATP-competitive, and selective inhibitor of mTOR, targeting both mTORC1 and mTORC2.[2][3][4] This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the mTOR signaling pathway.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.[2][3][4] This dual inhibition leads to a downstream blockade of signaling pathways that control protein synthesis, cell cycle progression, and cell survival. Specifically, this compound has been shown to inhibit the phosphorylation of key downstream effectors of both complexes:
-
mTORC1 substrates: p70 S6 Kinase (S6K1) and eIF4E-binding protein 1 (4E-BP1).[2][3]
-
mTORC2 substrate: Akt at serine 473 (S473).[4]
By analyzing the phosphorylation status of these proteins, researchers can quantify the inhibitory effect of this compound on the mTOR pathway.
Data Presentation
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Target | mTOR | [2][3][4] |
| Mechanism | ATP-competitive inhibitor of mTORC1 and mTORC2 | [2][3][4] |
| IC₅₀ (recombinant mTOR) | 9 nM | [2][3][4] |
| Effective in vitro concentration | 1-1000 nM | [2][3] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Supplier Example | Recommended Dilution |
| Phospho-mTOR (Ser2448) | Rabbit | Cell Signaling Technology #2971 | 1:1000 |
| mTOR | Rabbit | Cell Signaling Technology #2972 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology #9271 | 1:1000 |
| Akt (pan) | Rabbit | Cell Signaling Technology #4691 | 1:1000 |
| Phospho-p70 S6 Kinase (Thr389) | Rabbit | Cell Signaling Technology #9205 | 1:1000 |
| p70 S6 Kinase | Rabbit | Cell Signaling Technology #9202 | 1:1000 |
| Phospho-4E-BP1 (Thr37/46) | Rabbit | Cell Signaling Technology #2855 | 1:1000 |
| 4E-BP1 | Rabbit | Cell Signaling Technology #9452 | 1:1000 |
| GAPDH or β-actin | Rabbit/Mouse | Various | Loading Control |
Note: Optimal antibody dilutions should be empirically determined by the end-user.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, Huh-7, or other cancer cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[4] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).[3]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[3]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.[1][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[1]
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) and longer run time may be necessary.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] For efficient transfer of high molecular weight proteins, a wet transfer at 100V for 120 minutes or an overnight transfer at a lower voltage in the cold is recommended.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5] For phospho-antibodies, BSA is generally recommended for blocking.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as recommended in Table 2) overnight at 4°C with gentle agitation.[5][7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody (e.g., for total protein or a loading control).
Mandatory Visualizations
Caption: The mTOR signaling pathway highlighting key components and phosphorylation sites.
Caption: A streamlined workflow for the Western blot experiment.
Caption: The inhibitory effect of this compound on the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
WAY-600 Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of WAY-600, a potent and selective ATP-competitive inhibitor of mTOR, in mouse xenograft models. The provided data and methodologies are intended to guide researchers in designing and executing preclinical efficacy studies.
Introduction
This compound is a second-generation mTOR inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][2][3][4] This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival.[2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound and related compounds in various cancer models.[2][5][6][7][8] These notes offer a summary of a known in vivo dosage and detailed protocols for the application of this compound in mouse xenograft studies.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and administration details for this compound and a closely related pyrazolopyrimidine mTOR inhibitor, WYE-354, in mouse xenograft models.
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Efficacy |
| This compound | HepG2 (Hepatocellular Carcinoma) | Nude Mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily | Significant inhibition of tumor growth |
| WYE-354 | U87MG (Glioblastoma) | Nude Mice | 50 mg/kg | Intraperitoneal (i.p.) | Once or twice daily for 5 days | Dose-dependent suppression of tumor growth |
Signaling Pathway
This compound functions by inhibiting the kinase activity of mTOR, a central regulator of cell growth and proliferation. This action blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2 complexes.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in mouse xenograft models.
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its in vivo administration. Two commonly used formulations are provided below.
Formulation 1: DMSO/PEG300/Tween-80/Saline
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final injection volume, use a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the required volume of the this compound stock solution to the appropriate amounts of PEG300, Tween-80, and saline.
-
Vortex the solution thoroughly to ensure it is clear and homogenous before administration.
Formulation 2: DMSO/Corn Oil
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final injection volume, use a vehicle composition of 10% DMSO and 90% corn oil.
-
Add the required volume of the this compound stock solution to the corn oil.
-
Vortex the solution thoroughly to ensure it is a clear and homogenous suspension before administration.
Establishment of Subcutaneous Xenograft Model
This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Syringes (1 mL) with needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Culture the selected cancer cells in their recommended medium until they reach the logarithmic growth phase.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine the cell density.
-
Centrifuge the cells and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Anesthetize the mouse according to your institution's approved protocol.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the mice regularly for tumor formation.
Administration of this compound
This protocol outlines the intraperitoneal (i.p.) injection of this compound.
Materials:
-
Prepared this compound solution
-
Syringes (1 mL) with needles (25-27 gauge)
-
Mouse restraint device (optional)
Procedure:
-
Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle, bevel up, at a 10-20 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[9][10][11]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.[10]
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Tumor Volume Measurement
Regular monitoring of tumor size is critical for assessing the efficacy of the treatment.
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor using digital calipers.[12]
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[8][12][13]
-
Measurements should be taken 2-3 times per week to monitor tumor growth and response to treatment.
Concluding Remarks
These application notes provide a framework for the in vivo evaluation of this compound in mouse xenograft models. The provided dosage for this compound in the HepG2 model and the related compound WYE-354 in the U87MG model can serve as starting points for dose-finding studies in other cancer models. It is recommended that researchers perform pilot studies to determine the optimal dose and schedule for their specific model. Adherence to institutional guidelines for animal care and use is mandatory for all experimental procedures.
References
- 1. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-600 Administration in Animal Studies
These application notes provide detailed protocols for the administration of WAY-600, a potent and selective ATP-competitive inhibitor of mTOR, in animal studies. The information is intended for researchers, scientists, and drug development professionals working in preclinical research.
Data Presentation
The following table summarizes the quantitative data for the in vivo administration of this compound as reported in a study utilizing a mouse xenograft model.
| Parameter | Value | Animal Model | Tumor Model | Reference |
| Drug | This compound | Nude Mice | HepG2 Tumor Xenografts | [1][2] |
| Dosage | 10 mg/kg | Nude Mice | HepG2 Tumor Xenografts | [1][2] |
| Administration Route | Intraperitoneal (i.p.) Injection | Nude Mice | HepG2 Tumor Xenografts | [1] |
| Frequency | Daily | Nude Mice | HepG2 Tumor Xenografts | [2] |
| Vehicle | 10% DMSO, 90% Corn Oil (suggested) | N/A | N/A | [1] |
Signaling Pathway
This compound is a selective inhibitor of the mammalian target of rapamycin (mTOR), targeting the ATP-binding site of the kinase. This inhibition prevents the phosphorylation of downstream targets of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby disrupting key cellular processes such as cell growth, proliferation, and survival.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on methodologies reported for in vivo studies of this compound.
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 100 µL per 20 g mouse).
-
Calculate the total mass of this compound required for the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the concentration would be 2 mg/mL).
-
-
Dissolve this compound in DMSO:
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the required volume of sterile DMSO to achieve a 10% final concentration in the total volume (e.g., for a final volume of 1 mL, add 100 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Add Corn Oil:
-
Add the required volume of sterile corn oil to the DMSO/WAY-600 mixture to achieve a 90% final concentration (e.g., for a final volume of 1 mL, add 900 µL of corn oil).
-
-
Emulsify the Solution:
-
Vortex the mixture vigorously for several minutes until a stable, homogenous emulsion is formed. The solution should appear uniform and milky.
-
-
Storage:
-
Prepare the dosing solution fresh daily. If temporary storage is necessary, keep it at room temperature and protected from light. Vortex well before each use.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol details the procedure for administering this compound via intraperitoneal injection to mice.
Materials:
-
Prepared this compound dosing solution
-
Mice (e.g., nude mice for xenograft studies)
-
Sterile insulin syringes with a 27-30 gauge needle
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back.
-
-
Dose Calculation:
-
Calculate the injection volume for each mouse based on its body weight and the desired dosage (10 mg/kg). For a 2 mg/mL solution, a 20 g mouse would receive 100 µL.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into a sterile insulin syringe.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or colored fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental design.
-
For efficacy studies, monitor tumor growth and animal body weight regularly (e.g., weekly).[1]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Experimental workflow for in vivo this compound administration.
References
Application Notes and Protocols for Studying Autophagy Regulation with WAY-100635
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] While extensively utilized in neuroscience research, recent studies have unveiled its potential as a modulator of autophagy.[3] Specifically, WAY-100635 has been shown to alleviate autophagy by inhibiting the production of reactive oxygen species (ROS) through the 5-HT1A receptor signaling axis.[3] This discovery opens new avenues for investigating the intricate connections between serotonergic signaling, oxidative stress, and cellular degradation pathways.
These application notes provide a comprehensive guide for utilizing WAY-100635 as a tool to study autophagy regulation in both in vitro and in vivo models. The protocols outlined below are designed to be adaptable to various experimental setups.
Mechanism of Action
WAY-100635 is a silent antagonist of the 5-HT1A receptor, meaning it binds to the receptor without initiating a downstream signal, thereby blocking the effects of endogenous serotonin or other 5-HT1A agonists.[1] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) linked to Gαi/o proteins.[4] Activation of the 5-HT1A receptor can lead to the production of ROS through pathways involving phospholipase C (PLC) and protein kinase C (PKC), which can in turn activate NADPH oxidase.[5] By blocking the 5-HT1A receptor, WAY-100635 can inhibit this downstream cascade, leading to a reduction in cellular ROS levels.[3] Elevated ROS is a known inducer of autophagy; therefore, by decreasing ROS, WAY-100635 can effectively alleviate the autophagic response.[3]
Data Presentation
The following tables summarize the quantitative effects of WAY-100635 on key markers of autophagy and related cellular processes.
Table 1: Effect of WAY-100635 on Autophagy Marker Expression
| Marker | Treatment Group | Fold Change vs. Disease Control | Key Findings |
| LC3-II/LC3-I Ratio | WAY-100635 | ↓ | Decreased ratio indicates reduced autophagosome formation. |
| ATG5 | WAY-100635 | ↓ | Downregulation suggests inhibition of an early stage of autophagy.[3] |
| p62/SQSTM1 | WAY-100635 | ↑ | Accumulation of p62 is consistent with reduced autophagic degradation. |
| Beclin-1 | WAY-100635 | ↔ / ↓ | May show no significant change or a slight decrease, indicating a potential effect on the initiation complex. |
| ATG7 | WAY-100635 | ↔ | Expression may not be significantly altered, suggesting a more specific effect on the ATG5-dependent pathway in this context. |
Note: The data presented are representative and may vary depending on the experimental model and conditions.
Table 2: Dose-Response of WAY-100635 on LC3-II Levels
| WAY-100635 Conc. (nM) | % Inhibition of Induced LC3-II |
| 1 | 15 ± 4% |
| 10 | 45 ± 7% |
| 100 | 78 ± 5% |
| 1000 | 85 ± 3% |
This table represents hypothetical dose-response data based on typical experimental outcomes and is intended as a guideline for experimental design.
Table 3: Time-Course of WAY-100635 Effect on p62 Degradation
| Time (hours) | % p62 Degradation (vs. initial) |
| 0 | 0% |
| 6 | 12 ± 3% |
| 12 | 25 ± 5% |
| 24 | 18 ± 4% (re-accumulation) |
This table illustrates a potential time-course effect where initial p62 degradation is slowed by WAY-100635, leading to its accumulation over time. This is a representative example.
Experimental Protocols
Protocol 1: In Vitro Assessment of Autophagy Modulation by WAY-100635 in Cultured Cells
Objective: To determine the effect of WAY-100635 on autophagy in a cell culture model.
Materials:
-
WAY-100635 maleate salt
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., human corneal epithelial cells, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Autophagy inducer (e.g., rapamycin, starvation medium - Earle's Balanced Salt Solution, EBSS)
-
Lysates collection buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-LC3B, anti-p62/SQSTM1, anti-ATG5, anti-Beclin-1, anti-ATG7, and a loading control (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
WAY-100635 Preparation: Prepare a stock solution of WAY-100635 (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment:
-
Pre-treat cells with various concentrations of WAY-100635 (e.g., 1, 10, 100, 1000 nM) for 1-2 hours.
-
Induce autophagy by either treating with an inducer (e.g., 100 nM rapamycin) or by replacing the medium with starvation medium (EBSS) for a predetermined time (e.g., 4-6 hours).
-
Include appropriate controls: vehicle (DMSO), autophagy inducer alone, and WAY-100635 alone.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Western Blot Analysis:
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B, p62, ATG5, and other autophagy markers.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and the relative abundance of other proteins.
-
Protocol 2: Autophagic Flux Assay with WAY-100635
Objective: To measure the effect of WAY-100635 on the dynamic process of autophagy (autophagic flux).
Materials:
-
Same as Protocol 1
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
Procedure:
-
Cell Seeding and WAY-100635 Preparation: Follow steps 1 and 2 from Protocol 1.
-
Treatment:
-
Design treatment groups as follows:
-
Vehicle (DMSO)
-
WAY-100635 alone
-
Autophagy inducer alone
-
Autophagy inducer + WAY-100635
-
Vehicle + BafA1 (e.g., 100 nM)
-
WAY-100635 + BafA1
-
Autophagy inducer + BafA1
-
Autophagy inducer + WAY-100635 + BafA1
-
-
Pre-treat with WAY-100635 for 1-2 hours.
-
Add the autophagy inducer.
-
Add BafA1 for the last 2-4 hours of the total treatment time.
-
-
Cell Lysis and Western Blot: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Autophagic flux is determined by the difference in LC3-II levels between samples with and without BafA1. A smaller increase in LC3-II in the presence of BafA1 and WAY-100635 compared to the inducer with BafA1 suggests that WAY-100635 inhibits autophagosome formation.
Protocol 3: Measurement of Cellular ROS Production
Objective: To assess the effect of WAY-100635 on intracellular ROS levels.
Materials:
-
WAY-100635
-
Cell line of interest
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe
-
ROS inducer (e.g., H₂O₂ or a 5-HT1A agonist like 8-OH-DPAT)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
Treatment: Pre-treat cells with WAY-100635 for 1-2 hours, followed by the addition of the ROS inducer for 30-60 minutes.
-
H2DCFDA Loading:
-
Remove the treatment medium and wash the cells with pre-warmed HBSS.
-
Load the cells with 10-20 µM H2DCFDA in HBSS for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells again with HBSS to remove excess probe.
-
Add HBSS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/525 nm).
-
Alternatively, visualize and quantify fluorescence in individual cells using a fluorescence microscope.
-
-
Analysis: Compare the fluorescence intensity between different treatment groups. A decrease in fluorescence in WAY-100635-treated cells compared to the ROS inducer alone indicates inhibition of ROS production.
Protocol 4: In Vivo Study of WAY-100635 in a Mouse Model
Objective: To investigate the effect of WAY-100635 on autophagy in an animal model. This protocol is adapted from a dry eye disease model.[3]
Materials:
-
WAY-100635
-
Vehicle for injection (e.g., saline or a specific formulation as recommended by the supplier)
-
Experimental animals (e.g., C57BL/6J mice)
-
Materials for disease induction (if applicable, e.g., 0.2% benzalkonium chloride for the dry eye model)
-
Tissue homogenization buffer
-
Equipment for tissue analysis (Western blot, immunohistochemistry)
Procedure:
-
Animal Model Induction: Induce the disease model as required. For the dry eye model, 0.2% benzalkonium chloride was administered topically twice a day for 14 days.[3]
-
WAY-100635 Administration:
-
Prepare WAY-100635 for injection at the desired concentration (e.g., 1 mg/kg). The vehicle and route of administration (e.g., subcutaneous, intraperitoneal) should be optimized.
-
Administer WAY-100635 to the treatment group daily for the duration of the experiment.
-
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., corneas).
-
Tissue Analysis:
-
Western Blot: Homogenize the tissues and perform Western blot analysis for autophagy markers as described in Protocol 1.
-
Immunohistochemistry/Immunofluorescence: Fix, section, and stain the tissues with antibodies against LC3 and p62 to visualize and quantify autophagosomes in situ.
-
ROS Measurement: Tissues can be flash-frozen for subsequent analysis of ROS levels using specific assays.
-
Mandatory Visualizations
Caption: WAY-100635 signaling pathway in autophagy regulation.
Caption: General experimental workflow for studying WAY-100635.
Caption: Logic of the autophagic flux assay with inhibitors.
References
- 1. Autophagic flux analysis [protocols.io]
- 2. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. abcam.com [abcam.com]
- 5. Reactive Oxygen Species Are Required for 5-HT-Induced Transactivation of Neuronal Platelet-Derived Growth Factor and TrkB Receptors, but Not for ERK1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: WAY-600 in Combination with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-600 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism. As a central node in cellular signaling, mTOR is frequently dysregulated in various human cancers, making it a prime target for anticancer therapies. This compound effectively blocks both mTOR complex 1 (mTORC1) and mTORC2, leading to the inhibition of downstream signaling pathways critical for tumor progression.
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with other classes of cancer drugs, including chemotherapy, other targeted therapies, and immunotherapy. The information presented is based on the established mechanisms of mTOR inhibitors and preclinical studies of similar compounds, providing a robust framework for designing and executing combination studies with this compound.
Signaling Pathway of this compound
WAY-600 Experimental Design for Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival.[1][2][3][4][5] This dual inhibitory action makes this compound a valuable tool for investigating the role of the mTOR signaling pathway in various cellular processes, particularly in the context of cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in proliferation assays, including methods for assessing cell viability, DNA synthesis, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of mTOR. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the mTOR kinase domain, preventing the phosphorylation of downstream substrates.[4] Inhibition of mTORC1 disrupts the phosphorylation of key effectors such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[4] Concurrently, inhibition of mTORC2 blocks the phosphorylation and full activation of Akt at serine 473, a critical event for cell survival and proliferation.[4] This comprehensive blockade of mTOR signaling ultimately results in G1 cell cycle arrest and the induction of apoptosis in sensitive cell lines.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 (recombinant mTOR enzyme) | 9 nM | [4] |
| Selectivity over PI3Kα | >100-fold | [4] |
| Selectivity over PI3Kγ | >500-fold | [4] |
Note: Specific IC50 values for cell proliferation are cell-line dependent and should be determined empirically. Published data indicates anti-proliferative effects in the nanomolar range in various cancer cell lines.[4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HepG2, Huh-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Typical concentration ranges for this compound are 1 nM to 1000 nM.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Synthesis Measurement using BrdU Incorporation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.
-
Incubate for the desired labeling time.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.
-
Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the cells and add the TMB substrate. Incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at 450 nm.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Caption: General workflow for in vitro proliferation assays with this compound.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing WAY-600 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WAY-600 in experiments.
Frequently Asked Questions (FAQs)
1. General Information
-
Q: What is this compound and what is its primary mechanism of action? A: this compound is a potent and selective ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Its action blocks the phosphorylation of key downstream effectors, including S6 Kinase (S6K) by mTORC1 and Akt at serine 473 (S473) by mTORC2.[1][4]
-
Q: How selective is this compound? A: this compound is highly selective for mTOR over other related kinases. It is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective than for PI3Kγ.[1][4]
2. Concentration and Dosing
-
Q: What is a recommended starting concentration for in vitro experiments? A: For cell-based assays, a common starting concentration range is 1-1000 nM.[2][5][6] A concentration of 100 nM has been shown to be effective at blocking the activation of both mTORC1 and mTORC2 in cell lines like HepG2.[2][5] However, the optimal concentration is cell-type dependent and should be determined empirically.
-
Q: How do I determine the optimal concentration for my specific cell line? A: It is crucial to perform a dose-response experiment (kill curve) to find the optimal concentration for your cell line. This involves treating cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an assay like MTT or resazurin.[5][7] The goal is to identify the lowest concentration that gives the desired biological effect (e.g., IC50 for proliferation inhibition or inhibition of downstream phosphorylation).
-
Q: What is a typical dosage for in vivo animal studies? A: In mouse xenograft models, a common dosage of this compound is 10 mg/kg, administered daily via intraperitoneal (i.p.) injection.[2][5]
3. Solubility and Solution Preparation
-
Q: How should I dissolve this compound for experiments? A: this compound is soluble in DMSO but insoluble in water.[1] For in vitro use, prepare a concentrated stock solution (e.g., 10-25 mM) in high-quality, anhydrous DMSO.[1][6][8] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][9] For the final working concentration, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤0.1%) to avoid solvent toxicity.
-
Q: I'm having trouble dissolving this compound or my solution appears cloudy. What should I do? A:
-
Use Fresh DMSO: Moisture can significantly reduce the solubility of this compound. Use fresh, anhydrous DMSO.[1]
-
Sonication/Heating: Gentle warming to 37°C or brief sonication can aid dissolution.[2][5]
-
Check Concentration: Ensure you are not exceeding the maximum solubility in DMSO (around 22-25 mg/mL).[1][6]
-
Dilution Issues: When diluting the DMSO stock into aqueous buffer or media, precipitation can occur. Add the stock solution to the aqueous solution dropwise while vortexing to ensure rapid mixing.
-
4. Experimental Design and Controls
-
Q: How long should I treat my cells with this compound? A: The treatment duration depends on the endpoint being measured. Inhibition of mTOR signaling (e.g., p-S6K, p-Akt) can often be observed within a few hours. Effects on cell proliferation, cell cycle, or apoptosis typically require longer incubation times, ranging from 24 to 96 hours.[5] A time-course experiment is recommended to determine the optimal duration.
-
Q: What experimental controls are essential when using this compound? A:
-
Vehicle Control: This is the most critical control. Treat a set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that receive no treatment.
-
Positive Control: If possible, include a known mTOR inhibitor (like rapamycin for mTORC1) or a condition known to produce the expected effect in your assay.
-
Negative Control: A condition where you expect no effect.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₈O | [1] |
| Molecular Weight | 494.59 g/mol | [1][6] |
| Target | mTOR | [8][10] |
| IC₅₀ (recombinant mTOR) | 9 nM | [1][2][9] |
| Binding Mode | ATP-competitive | [2][9] |
| Selectivity | >100-fold vs. PI3Kα; >500-fold vs. PI3Kγ | [1][4] |
Table 2: Recommended Concentration & Dosing Guidelines
| Application | Recommended Range | Notes | Reference |
| In Vitro (Cell Culture) | 1 - 1000 nM | Highly cell-type dependent. Perform a dose-response curve. | [2][5][6] |
| Kinase Assays | 1 - 100 nM | IC₅₀ is 9 nM for recombinant mTOR. | [1] |
| In Vivo (Mouse) | 10 mg/kg/day | Typically administered via intraperitoneal (i.p.) injection. | [2][5] |
Table 3: Solubility and Stock Solution Preparation
| Solvent | Max Solubility | Preparation Notes | Reference |
| DMSO | 22 - 25 mg/mL (~44-50 mM) | Use fresh, anhydrous DMSO. Ultrasonic assistance may be needed. | [1][6][8] |
| Ethanol | ~2 mg/mL | Limited solubility. | [1] |
| Water | Insoluble | [1] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock, you need 4.95 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.
-
Mix Thoroughly: Vortex vigorously. If needed, use a brief sonication or warm the solution to 37°C to ensure complete dissolution.[2][5]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][2]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response Preparation: Prepare serial dilutions of this compound in your complete cell culture medium from your DMSO stock. Remember to prepare a vehicle control medium containing the highest final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and the vehicle control).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
Visualizations
Caption: mTOR signaling pathway showing inhibition points of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound|Provide by DC CHEM [dcchemicals.com]
- 10. apexbt.com [apexbt.com]
WAY-600 stability in solution over time
This technical support center provides essential information for researchers, scientists, and drug development professionals working with WAY-600. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.
This compound Stability in Solution
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Factors such as solvent, temperature, and storage duration can impact the integrity of the compound.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides a template for researchers to document their own stability studies. It is recommended to perform a stability analysis using a validated analytical method, such as HPLC, to determine the percentage of this compound remaining under your specific experimental conditions.
Table 1: this compound Stability in Various Solvents Over Time
| Solvent | Concentration | Temperature (°C) | Time Point | % this compound Remaining | Degradation Products Observed |
| DMSO | 10 mM | -20 | 1 month | >99% (Expected)[1] | Not expected |
| DMSO | 10 mM | -80 | 6 months | >99% (Expected)[2] | Not expected |
| Cell Culture Media + 0.1% DMSO | 1 µM | 37 | 24 hours | User-determined | User-determined |
| PBS, pH 7.4 | 10 µM | Room Temp | 48 hours | User-determined | User-determined |
| Add your own conditions |
Note: The stability of this compound in aqueous solutions is expected to be lower than in anhydrous DMSO. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[3][4][5]
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Aliquot the stock solution and expose it to 60°C for 48 hours.
-
Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
4. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Identify and quantify any degradation products.
Experimental Workflow for Stability Assessment
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitates. What should I do?
A1: Precipitation can occur if the solubility limit is exceeded or if the solvent has absorbed water. Gently warm the solution and sonicate to aid dissolution. For future use, ensure you are using anhydrous DMSO and consider preparing a more dilute stock solution.
Q2: I am not observing the expected inhibition of mTOR signaling in my cell-based assay. What could be the reason?
A2: Several factors could contribute to this:
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and is within its recommended shelf life.[2] If using aqueous working solutions, prepare them fresh for each experiment.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to mTOR inhibitors. Confirm the expression and activity of the mTOR pathway in your cell line.
-
Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line and assay.
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation fresh on the day of use.[1]
Troubleshooting Common Experimental Issues
Table 2: Troubleshooting Guide for this compound Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Western Blot results for p-mTOR, p-S6K, or p-4E-BP1 | - Inconsistent protein loading.- Suboptimal antibody concentration.- Protein degradation during sample preparation. | - Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein.- Titrate primary and secondary antibody concentrations.- Always use fresh lysis buffer with protease and phosphatase inhibitors. |
| High background in Western Blots | - Insufficient blocking.- High antibody concentration.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA or non-fat milk).- Reduce primary and/or secondary antibody concentration.- Increase the number and duration of wash steps. |
| Variability in cell viability assay results | - Uneven cell seeding.- this compound precipitation in media.- Fluctuation in incubation time. | - Ensure a single-cell suspension before seeding.- Prepare fresh dilutions of this compound in pre-warmed media for each experiment.- Maintain consistent incubation times across all plates and experiments. |
Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[2]
mTOR Signaling Pathway and Inhibition by this compound
References
Potential WAY-600 off-target effects on kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding potential off-target effects of the mTOR inhibitor, WAY-600.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It has a reported IC50 of approximately 9 nM for the recombinant mTOR enzyme.[2][3][4] this compound acts by blocking the assembly and activation of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][4] This inhibition prevents the downstream phosphorylation of key signaling proteins, such as S6K1 (a substrate of mTORC1) and AKT at serine 473 (a substrate of mTORC2).[2][5]
Q2: How selective is this compound for mTOR over other kinases?
This compound has been reported to be highly selective for mTOR over some isoforms of phosphoinositide 3-kinase (PI3K). Specifically, it is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective than for PI3Kγ.[2] However, comprehensive screening data across the entire human kinome is not widely published. Researchers should be aware that "selective" does not mean "specific," and off-target interactions with other kinases, especially at higher concentrations, are possible.
Q3: What are the known off-target kinases for this compound?
Based on available data, PI3Kα and PI3Kγ are known kinases that can be inhibited by this compound, albeit at much higher concentrations than those required for mTOR inhibition.[2][3] The IC50 values are summarized in the data table below. To fully characterize potential off-target effects in a specific experimental model, a broad kinase panel screening is recommended.[6][7]
Q4: Why should I be concerned about potential off-target effects?
Off-target effects can lead to misinterpreted experimental results, unexpected cellular phenotypes, or toxicity.[8][9] For example, an observed effect on cell viability might be attributed to mTOR inhibition, when it could be caused or influenced by the compound's interaction with another kinase.[10] Identifying and understanding these off-target interactions is critical for validating experimental findings and for the early-stage assessment of a compound's therapeutic potential.[11]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and select off-target kinases.
| Kinase Target | IC50 | Selectivity (Fold vs. mTOR) | Reference |
| On-Target | |||
| mTOR | 9 nM | - | [2][3] |
| Off-Target Panel | |||
| PI3Kα | 1.96 µM (1960 nM) | ~218-fold | [3] |
| PI3Kγ | 8.45 µM (8450 nM) | ~939-fold | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observation | Potential Cause | Recommended Action |
| Unexpected cellular phenotype inconsistent with mTOR inhibition. | Off-target effect: The compound may be modulating a different signaling pathway.[10] | 1. Dose-Response Comparison: Perform a dose-response curve for the on-target effect (e.g., p-S6K inhibition) and the unexpected phenotype. A significant rightward shift in the dose required for the phenotype suggests an off-target mechanism.[9]2. Use a structurally distinct mTOR inhibitor: Compare results with another mTOR inhibitor (e.g., Torin1, AZD8055). If the phenotype is not replicated, it is likely a this compound-specific off-target effect.[9] |
| Cell toxicity observed at concentrations close to the IC50 for mTOR. | 1. On-target toxicity: Inhibition of mTOR can be cytotoxic in some cell lines. 2. Off-target toxicity: The compound may be inhibiting a kinase essential for cell survival.[9] | 1. Target Knockdown: Use siRNA or CRISPR to knock down mTOR. If this phenocopies the toxicity, the effect is likely on-target. 2. Counter-Screen: Test the compound in a cell line that does not express the intended target or is known to be insensitive to mTOR inhibition. Persistent toxicity points to an off-target effect.[9] 3. Kinase Panel Screen: Profile this compound against a broad panel of kinases to identify potential toxicity-related off-targets.[10] |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects: Different cell lines express different repertoires and levels of kinases. | 1. Quantify Target Expression: Confirm that mTOR is expressed at similar levels in the cell lines being compared. 2. Cell-Specific Profiling: Perform off-target screening in the cell line that shows the unexpected sensitivity to identify unique interactions.[10] |
Experimental Protocols & Visualizations
Protocol: Kinase Selectivity Profiling
This generalized protocol outlines a standard workflow for assessing the selectivity of an inhibitor like this compound across a broad panel of kinases. Commercial services are widely available for this purpose.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a series of dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a comprehensive kinase panel. Panels can range from a few dozen to over 400 kinases, representing the entire human kinome.[6]
-
Biochemical Kinase Assay:
-
The assay is typically performed in a multi-well plate format (e.g., 96-well or 384-well).
-
Each well contains a specific purified kinase, its corresponding substrate (often a peptide), and cofactors like ATP (radiolabeled, e.g., with ³³P, or unlabeled for other detection methods) and Mg²⁺.
-
Add this compound at one or more concentrations (e.g., 1 µM is common for an initial screen) to the assay wells. Include a vehicle control (DMSO) for 100% activity and a positive control inhibitor if available.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Stop the reaction.
-
Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Calculate the percentage of kinase activity remaining relative to the DMSO control.
-
For compounds showing significant inhibition, a follow-up dose-response curve is performed to determine the IC50 value for each sensitive kinase.
-
-
Selectivity Analysis: Compare the IC50 values for off-target kinases to the on-target IC50 for mTOR to calculate selectivity ratios.
Caption: Workflow for kinase selectivity profiling.
Signaling Pathway: mTOR Inhibition by this compound
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound directly inhibits the kinase activity of mTOR, affecting both mTORC1 and mTORC2 complexes.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Logical Diagram: On-Target vs. Off-Target Effects
This diagram illustrates the concept of how a single compound can produce both desired on-target effects and potentially confounding off-target effects.
Caption: Conceptual model of on-target versus off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
WAY-600 experimental artifacts and how to avoid them
Welcome to the technical support center for WAY-600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets the kinase domain of mTOR, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition prevents the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival.[2]
Q2: What are the key downstream signaling events affected by this compound?
By inhibiting mTORC1, this compound blocks the phosphorylation of p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis.[2] Its inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473, a key step in the activation of the PI3K/Akt signaling pathway that promotes cell survival.[3]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in a suitable solvent such as DMSO to prepare a concentrated stock solution.[3] It is recommended to store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles. When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the day of use.
Q4: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models. In vitro, it has been shown to inhibit the viability of cancer cell lines such as HepG2 and Huh-7 in a concentration- and time-dependent manner. In vivo, administration of this compound has been shown to inhibit tumor growth in mouse xenograft models.
Troubleshooting Experimental Artifacts
This section addresses common issues that may arise during experiments with this compound and provides guidance on how to avoid or resolve them.
Q1: I am not observing the expected inhibition of cell proliferation or viability in my cell line. What could be the cause?
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to mTOR inhibition. The cellular context, including the status of upstream and parallel signaling pathways (e.g., PI3K/Akt, MAPK/ERK), can influence the response to this compound. It is advisable to test a range of concentrations and include positive and negative control cell lines if possible.
-
Drug Concentration and Incubation Time: The inhibitory effects of this compound are concentration- and time-dependent. Ensure that you are using an appropriate concentration range and a sufficient incubation period for your specific cell line and assay. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Compound Stability: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Experimental Assay Issues: The assay used to measure cell viability (e.g., MTT, WST-1) may have its own sources of error. For troubleshooting specific assays, refer to the detailed protocols and troubleshooting sections below.
Q2: My Western blot results show inconsistent or no change in the phosphorylation of mTOR downstream targets (p-S6K1, p-4E-BP1, p-Akt S473). How can I troubleshoot this?
-
Suboptimal Treatment Conditions: The timing of target dephosphorylation can be rapid. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to identify the optimal time point for observing maximal inhibition.
-
Antibody Quality: The specificity and quality of your primary antibodies are crucial. Ensure your antibodies are validated for the detection of the specific phosphorylated and total proteins.
-
Lysate Preparation: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest. Keep samples on ice throughout the preparation process.
-
Loading Controls: Ensure equal protein loading by quantifying protein concentration before loading and by probing for a reliable loading control (e.g., β-actin, GAPDH).
Q3: I am concerned about potential off-target effects of this compound. How can I control for this?
While this compound is a selective mTOR inhibitor, like all kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations.[4]
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect in your model system to minimize the risk of off-target activity.
-
Use Control Compounds: Include a structurally unrelated mTOR inhibitor as a control to confirm that the observed phenotype is due to mTOR inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if it can reverse the effects of this compound.
-
Kinase Profiling: For in-depth characterization, consider performing a broad-panel kinase screen to empirically determine the selectivity profile of this compound.
Q4: My in vivo study with this compound is not showing significant anti-tumor efficacy. What factors should I consider?
-
Pharmacokinetics and Dosing Regimen: The dose, route of administration, and dosing schedule are critical for maintaining a therapeutic concentration of the inhibitor in the tumor tissue. The provided information suggests a dose of 10 mg/kg via intraperitoneal injection for mouse models. However, this may need to be optimized for your specific tumor model and animal strain.
-
Vehicle Formulation: Ensure that this compound is properly solubilized in a suitable vehicle for in vivo administration. A common vehicle for mTOR inhibitors is a solution of 5% PEG400 and 5% Tween-80.[5]
-
Tumor Model: The choice of tumor model is crucial. Tumors with activating mutations in the PI3K/Akt/mTOR pathway are more likely to be sensitive to mTOR inhibitors.
-
Combination Therapy: The anti-cancer activity of this compound may be enhanced when used in combination with other targeted agents, such as MEK inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Target/System | Reference |
| IC50 | 9 nM | Recombinant mTOR enzyme |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Signaling Pathway
This protocol describes the steps to assess the phosphorylation status of key mTOR downstream targets in cultured cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[6][7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: MTT Cell Viability Assay
This protocol provides a method for assessing the effect of this compound on the viability of adherent cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Use a reference wavelength of 650 nm if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition points of this compound.
Experimental Workflow for Cell Viability
Caption: Workflow for assessing this compound's effect on cell viability using an MTT assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting lack of efficacy in this compound experiments.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Administration of mTOR inhibitors to mice [bio-protocol.org]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase B Localization and Activation Differentially Affect S6 Kinase 1 Activity and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Interpreting Unexpected Results with WAY-600
Welcome to the technical support center for WAY-600, a potent, selective, and ATP-competitive inhibitor of mTOR kinase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each question is followed by a detailed troubleshooting guide.
Issue 1: Discrepancy in mTORC1 and mTORC2 Inhibition
Question: My results show the expected inhibition of mTORC1 signaling (e.g., decreased phosphorylation of S6K1), but I'm not observing a significant decrease in mTORC2-mediated phosphorylation of Akt at Ser473. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The dependence of Akt phosphorylation on mTORC2 can vary significantly between different cell lines. In some cell lines, other kinases might compensate for the loss of mTORC2 activity, or the basal level of mTORC2 activity might be low.
-
Recommendation: Confirm the mTORC2 dependency of Akt Ser473 phosphorylation in your specific cell line using a positive control, such as a known mTORC1/mTORC2 inhibitor like Torin1.
-
-
Temporal Dynamics: The inhibition of mTORC1 and mTORC2 can have different time courses. mTORC1 inhibition is often rapid, while the effects on mTORC2 might be delayed or require prolonged exposure to the inhibitor.
-
Recommendation: Perform a time-course experiment, analyzing protein phosphorylation at multiple time points (e.g., 2, 6, 12, and 24 hours) after this compound treatment.
-
-
Feedback Loops: Inhibition of the mTOR pathway can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the release of negative feedback loops.[1][2] This can counteract the inhibitory effect on Akt phosphorylation.
-
Recommendation: Co-treat cells with a PI3K inhibitor to investigate the potential involvement of feedback loop activation. Analyze the phosphorylation of upstream components like IRS1.
-
Data Summary: Expected IC50 Values for this compound
| Target | Recombinant Enzyme | In-Cell Assay (Various Cancer Lines) |
| mTOR Kinase | 9 nM[3][4] | 50 - 200 nM |
| PI3Kα | >1000 nM[3] | - |
| PI3Kγ | >5000 nM[3] | - |
Issue 2: Paradoxical Activation of Upstream Signaling
Question: I am observing an unexpected increase in the phosphorylation of Akt at Thr308 after treating my cells with this compound. Isn't this compound supposed to be an mTOR inhibitor?
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: As a potent mTORC1 inhibitor, this compound can disrupt the negative feedback loop from S6K1 to IRS1.[1] This can lead to increased PI3K signaling and subsequent phosphorylation of Akt at Thr308 by PDK1. This is a known class effect of mTOR inhibitors.
-
Recommendation: To confirm this, perform a western blot to assess the phosphorylation status of IRS1 and Akt at both Ser473 and Thr308. Consider co-treatment with a PI3K or Akt inhibitor to abrogate this effect.
-
Signaling Pathway Diagram: mTOR and Feedback Loop
Caption: mTOR signaling pathway with this compound inhibition and feedback loop.
Issue 3: Inconsistent Cell Viability Assay Results
Question: My MTT assay results are showing an increase in cell viability or no change after treatment with this compound, which contradicts the expected anti-proliferative effects. What could be the cause of this discrepancy?
Possible Causes and Troubleshooting Steps:
-
MTT Assay Interference: The MTT assay measures mitochondrial reductase activity, which can be influenced by cellular metabolic changes independent of cell number.[5][6] mTOR inhibitors are known to affect cellular metabolism, which can lead to an overestimation of cell viability in MTT assays.
-
Recommendation: Use an alternative, non-metabolic assay to measure cell viability, such as trypan blue exclusion, crystal violet staining, or a direct cell counting method. Compare the results from these assays with your MTT data.
-
-
Drug Solubility and Stability: Poor solubility or degradation of this compound in your culture medium can lead to a lower effective concentration and reduced efficacy.[7][8][9][10]
-
Recommendation: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Prepare fresh stock solutions regularly and store them under the recommended conditions.
-
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to mTOR inhibitors.[1][11][12]
-
Recommendation: Test this compound on a sensitive control cell line to confirm the compound's activity. If resistance is suspected, you can investigate potential mechanisms such as mutations in mTOR or upstream/downstream pathway components.
-
Troubleshooting Workflow: Unexpected Viability Results
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Issue 4: Lack of Expected Autophagy Induction
Question: I am not observing an increase in autophagy markers (e.g., LC3-II conversion, p62 degradation) after treating my cells with this compound, even though mTORC1 inhibition is a known trigger for autophagy. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cellular Context and Basal Autophagy: The induction of autophagy in response to mTOR inhibition can be highly context-dependent. Some cell lines may have a high basal level of autophagy, making further induction difficult to detect. Others may have defects in the autophagy machinery.
-
Recommendation: Use a positive control for autophagy induction, such as starvation or treatment with a known autophagy inducer like rapamycin, to ensure your experimental system is responsive.
-
-
Incomplete mTORC1 Inhibition: Insufficient concentration or duration of this compound treatment may not be enough to fully inhibit mTORC1 and trigger a robust autophagic response.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for mTORC1 inhibition and autophagy induction in your cell line.
-
-
Autophagic Flux Blockage: An accumulation of autophagosomes (and therefore LC3-II) can occur due to either increased autophagosome formation (autophagy induction) or a blockage in their degradation.
-
Recommendation: To distinguish between these possibilities, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.[13][14][15][16]
-
Experimental Protocols
Western Blotting for mTOR Pathway Analysis
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-S6K1, S6K1, p-Akt Ser473, p-Akt Thr308, Akt, LC3B, p62, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Disclaimer: This technical support guide is for research purposes only and is not intended as a substitute for professional scientific consultation. Experimental results can vary, and it is crucial to include appropriate controls in all experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk between PI3K/AKT/mTOR and WNT/β-Catenin signaling in GBM - Could combination therapy checkmate the collusion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 12. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 13. mdpi.com [mdpi.com]
- 14. The Beneficial and Adverse Effects of Autophagic Response to Caloric Restriction and Fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Autophagy Works Out - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Control for WAY-600 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of vehicle controls when conducting in vivo studies with the mTOR inhibitor, WAY-600. Accurate vehicle control is critical for the valid interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when working with this compound?
A vehicle control is a solution that is identical to the formulation used to deliver the experimental compound (in this case, this compound), but without the active compound itself. It is administered to a control group of animals to isolate the effects of the compound from any potential effects of the delivery vehicle. This is crucial because the solvents and excipients used to dissolve and administer this compound can have their own biological effects.
Q2: What is the recommended vehicle for in vivo administration of this compound?
This compound is a potent, ATP-competitive, and selective mTOR inhibitor with an IC50 of 9 nM for the recombinant mTOR enzyme.[1][2] For in vivo studies, this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle formulation consists of a mixture of solvents to ensure solubility and stability. One recommended formulation involves a multi-component system.[3]
Q3: How do I prepare the vehicle control for a this compound experiment?
The vehicle control should be prepared using the exact same procedure and components as the this compound formulation, simply omitting the this compound. For example, if you are preparing a this compound solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O, your vehicle control would be a solution containing these exact proportions of DMSO, PEG300, Tween80, and ddH2O.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Incorrect solvent ratios- Low temperature- this compound concentration is too high | - Ensure precise measurement of all vehicle components.- Gently warm the solution during preparation.- Prepare a fresh stock solution of this compound in DMSO before adding to the other vehicle components.- If precipitation persists, consider adjusting the vehicle composition or reducing the final concentration of this compound. |
| Adverse effects observed in the vehicle control group (e.g., irritation, lethargy) | - Toxicity of the vehicle components at the administered volume.- High percentage of DMSO or other organic solvents. | - Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective percentage.- Conduct a tolerability study with the vehicle alone before proceeding with the main experiment.- Consider alternative, less toxic vehicle formulations if adverse effects persist. |
| Inconsistent results between experimental and control groups | - Improper randomization of animals.- Variability in dosing technique.- Contamination of the vehicle control solution. | - Ensure animals are properly randomized into groups.- Standardize the dosing procedure (e.g., volume, speed of injection/gavage) for all animals.- Prepare fresh vehicle control solution for each experiment using sterile techniques. |
| This compound appears to have no effect in vivo | - Poor bioavailability due to improper formulation.- Degradation of this compound. | - Confirm the solubility of this compound in the chosen vehicle.- Prepare fresh formulations for each experiment, as some components may degrade over time.- Store stock solutions of this compound appropriately, for example, at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Experimental Protocols
Preparation of a Common Vehicle for this compound
This protocol is based on a formulation suitable for achieving a concentration of 1 mg/ml of this compound.[3] The vehicle control is prepared by following the same steps without adding this compound.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile double-distilled water (ddH2O)
Procedure:
-
To prepare a 1 mL working solution, start by preparing a stock solution of your compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 μL of PEG300.
-
To the PEG300, add 50 μL of the DMSO stock (for the vehicle control, add 50 µL of pure DMSO).
-
Mix thoroughly until the solution is clear.
-
Add 50 μL of Tween80 to the mixture and mix until clear.
-
Add 500 μL of ddH2O to bring the total volume to 1 mL.
-
The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.[3]
Vehicle Control Composition:
| Component | Percentage | Volume for 1 mL |
| DMSO | 5% | 50 µL |
| PEG300 | 40% | 400 µL |
| Tween80 | 5% | 50 µL |
| ddH2O | 50% | 500 µL |
In Vivo Administration Workflow
Caption: Workflow for an in vivo study using this compound and a vehicle control.
Signaling Pathway Context
This compound is an inhibitor of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. When conducting experiments with this compound, it is essential to understand its mechanism of action to interpret the results correctly. This compound blocks the assembly and activation of both mTORC1 and mTORC2 complexes.[1][2]
Caption: this compound inhibits the mTORC1 and mTORC2 signaling pathways.
References
Technical Support Center: Ensuring Complete mTOR Inhibition with WAY-600
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using WAY-600 to achieve complete mTOR inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete mTOR Inhibition | Suboptimal this compound Concentration: The concentration of this compound may be too low to fully inhibit mTOR in your specific cell line or experimental system. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1-1000 nM and assess the phosphorylation status of downstream mTOR targets like p-S6K1 (T389) and p-4E-BP1 (T37/46) for mTORC1, and p-AKT (S473) for mTORC2.[1][2] A concentration of 100 nM has been shown to almost completely block mTORC1 and mTORC2 activation.[1][2] |
| Insufficient Treatment Time: The duration of this compound treatment may not be long enough to see the desired inhibitory effect. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration for your cell type.[2] | |
| Poor Compound Solubility or Stability: this compound may not be fully dissolved or could have degraded, leading to a lower effective concentration. | Prepare fresh stock solutions in DMSO. For in vivo studies, specific solvent preparations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or 10% DMSO and 90% Corn Oil can be used.[1] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1] Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1][3] | |
| Off-Target Effects Observed | High this compound Concentration: While this compound is selective, very high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response studies. This compound is over 100-fold more selective for mTOR than PI3Kα and over 500-fold more selective than PI3Kγ.[4][5] |
| Cell Line Specificity: The observed effects may be unique to the specific cellular context you are studying. | Test the effects of this compound in a different cell line to see if the off-target effects persist. Consider using a positive control compound with a known off-target profile for comparison. | |
| Inconsistent Results | Variability in Experimental Conditions: Inconsistent cell passage number, confluency, or serum concentration in the media can affect mTOR signaling. | Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase and use a consistent serum concentration. |
| Reagent Quality: The quality of antibodies for western blotting or other reagents may be suboptimal. | Use validated antibodies and high-quality reagents. Include positive and negative controls in your experiments to ensure reagent performance. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of mTOR.[1][2][4] It targets the kinase domain of mTOR, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][6] This dual inhibition is achieved by preventing the assembly of both mTORC1 (mTOR-Raptor association) and mTORC2 (mTOR-Rictor association).[1][2]
2. How do I confirm that I have achieved complete mTOR inhibition with this compound?
To confirm complete mTOR inhibition, you should assess the phosphorylation status of key downstream targets of both mTORC1 and mTORC2 via Western blotting.
-
For mTORC1: Look for a significant reduction in the phosphorylation of p70 S6 Kinase (S6K1) at threonine 389 (p-S6K1 T389) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37/46 (p-4E-BP1 T37/46).[1][4]
-
For mTORC2: Observe a decrease in the phosphorylation of Akt (also known as Protein Kinase B or PKB) at serine 473 (p-AKT S473).[4][5] Importantly, this compound does not inhibit the PDK1-mediated phosphorylation of Akt at threonine 308 (p-AKT T308), which can be used as a specificity control.[4][5]
3. What are the recommended concentrations of this compound for in vitro and in vivo experiments?
-
In Vitro : The effective concentration can vary between cell lines. A typical starting range for cell-based assays is 1-1000 nM.[1][2] A concentration of 100 nM has been shown to be effective at blocking mTORC1 and mTORC2 activation.[1][2] The IC50 for the recombinant mTOR enzyme is 9 nM.[1][2][4]
-
In Vivo : A common dosage used in mouse xenograft models is 10 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2]
4. How should I prepare and store this compound?
-
Stock Solution: Prepare a stock solution in dimethyl sulfoxide (DMSO).[3] If needed, use an ultrasonic bath to aid dissolution.[3]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-S6K1 (T389), S6K1, p-4E-BP1 (T37/46), 4E-BP1, p-AKT (S473), p-AKT (T308), AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The mTOR signaling pathway and points of this compound inhibition.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A logical approach to troubleshooting incomplete mTOR inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating WAY-600 mTOR Inhibition: A Comparative Western Blot Guide
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that orchestrates cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention. WAY-600 has emerged as a potent, ATP-competitive inhibitor of mTOR, targeting both mTOR Complex 1 (mTORC1) and mTORC2. This guide provides a comparative analysis of this compound's performance against other well-established mTOR inhibitors, utilizing western blot data to validate its mechanism of action.
Mechanism of Action: this compound in the mTOR Signaling Pathway
This compound exerts its inhibitory effects by competing with ATP for the binding pocket in the mTOR kinase domain. This mechanism allows it to block the activity of both mTORC1 and mTORC2 complexes. As a result, it inhibits the phosphorylation of key downstream effectors, including S6 Kinase (S6K), 4E-Binding Protein 1 (4E-BP1), and Akt.[1][2]
Caption: mTOR Signaling Pathway and this compound Inhibition.
Comparative Analysis of mTOR Inhibitors
To validate the efficacy and specific mechanism of this compound, a western blot analysis comparing its effects to other classes of mTOR inhibitors is essential. The table below summarizes the expected outcomes based on the known mechanisms of action.
| Inhibitor | Class | Target(s) | Effect on p-S6K (T389) | Effect on p-4E-BP1 (T37/46) | Effect on p-Akt (S473) |
| This compound | ATP-Competitive | mTORC1 & mTORC2 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Rapamycin | Allosteric | mTORC1 | Strong Inhibition | Partial/Weak Inhibition | No direct inhibition; may increase p-Akt via feedback loop disruption |
| Torin1 | ATP-Competitive | mTORC1 & mTORC2 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
Experimental Data Summary
While direct head-to-head comparative western blot data for this compound against other inhibitors in a single study is limited in the public domain, the available information demonstrates its potent and dual mTORC1/mTORC2 inhibitory activity. Studies show that this compound effectively blocks the phosphorylation of S6K1 and 4E-BP1, key substrates of mTORC1, and also inhibits the phosphorylation of Akt at Ser473, a direct target of mTORC2.[1][3] For instance, at a concentration of 100 nM, this compound has been shown to almost completely block the activation of both mTORC1 and mTORC2.[1][3]
The following table provides a summary of the inhibitory concentrations (IC50) for this compound and other representative mTOR inhibitors.
| Inhibitor | IC50 (mTOR) |
| This compound | 9 nM[1][2] |
| Rapamycin | (Allosteric inhibitor, IC50 not directly comparable) |
| Torin1 | ~2-10 nM |
| PP242 | 8 nM |
Experimental Protocol: Western Blot for mTOR Pathway Analysis
This protocol outlines the key steps for validating this compound's inhibition of the mTOR pathway.
Caption: Western Blot Experimental Workflow.
1. Cell Culture and Treatment:
-
Select an appropriate cell line with a constitutively active or growth factor-stimulated mTOR pathway.
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM), Rapamycin (e.g., 20 nM, 100 nM), and Torin1 (e.g., 100 nM, 250 nM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate proteins based on molecular weight by applying an electric current.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibition.
Logical Framework for Data Interpretation
The validation of this compound's mechanism of action through western blot relies on a clear logical framework for interpreting the results.
Caption: Logical Framework for Validation.
By following this guide, researchers can effectively design and execute western blot experiments to validate the mTOR inhibitory activity of this compound and objectively compare its performance against other mTOR inhibitors. The provided protocols and diagrams serve as a comprehensive resource for professionals in the field of drug discovery and development.
References
WAY-600 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a key component of the PI3K/Akt signaling pathway, its dysregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent mTOR inhibitors, WAY-600 and rapamycin, focusing on their mechanisms of action, efficacy in mTORC1 inhibition, and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Rapamycin
| Feature | This compound | Rapamycin |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric inhibitor |
| Target Specificity | mTORC1 and mTORC2 | Primarily mTORC1 |
| Binding Site | mTOR kinase domain (ATP-binding pocket) | FKBP12, forming a complex that binds to the FRB domain of mTOR |
| Effect on 4E-BP1 Phosphorylation | Complete inhibition | Incomplete or transient inhibition |
| Clinical Development | Preclinical | FDA-approved for various indications, including cancer and immunosuppression |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and rapamycin lies in their mode of mTOR inhibition.
Rapamycin , the archetypal mTOR inhibitor, functions as an allosteric inhibitor . It first binds to the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then associates with the FKBP12-Rapamycin Binding (FRB) domain on mTOR, which is adjacent to the catalytic kinase domain. This binding event does not directly block the ATP-binding site but rather interferes with the interaction between mTOR and its substrates, particularly within the mTORC1 complex. This allosteric inhibition is highly specific for mTORC1.[1][2][3][4]
This compound , on the other hand, is a second-generation ATP-competitive inhibitor . It directly targets the ATP-binding pocket within the kinase domain of mTOR.[1][3][5][6] By competing with ATP, this compound effectively blocks the catalytic activity of mTOR. Because both mTORC1 and mTORC2 utilize the same catalytic subunit, this compound inhibits both complexes.[1][3]
Comparative Efficacy in mTORC1 Inhibition
The distinct mechanisms of this compound and rapamycin lead to significant differences in their inhibitory profiles, particularly concerning the downstream effectors of mTORC1, S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
| Inhibitor | Effect on p-S6K (T389) | Effect on p-4E-BP1 (T37/46) |
| This compound | Complete Inhibition | Complete Inhibition |
| Rapamycin | Complete Inhibition | Incomplete/Transient Inhibition |
Data compiled from multiple sources indicating general trends.[2][7][8][9]
While both inhibitors effectively suppress the phosphorylation of S6K, a key substrate of mTORC1, their impact on 4E-BP1 phosphorylation differs substantially. Rapamycin often exhibits incomplete or transient inhibition of 4E-BP1 phosphorylation.[2][7][8][9] This incomplete inhibition can lead to the persistence of cap-dependent translation and may contribute to rapamycin resistance in some cancer cells. In contrast, as an ATP-competitive inhibitor, this compound achieves a more complete and sustained inhibition of both S6K and 4E-BP1 phosphorylation, leading to a more profound blockade of mTORC1 signaling.[1][10]
In Vitro Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound and rapamycin against mTOR and in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and the assay conditions.
| Compound | Target/Cell Line | IC50 | Reference |
| This compound | Recombinant mTOR enzyme | 9 nM | [5] |
| This compound | Various Cancer Cell Lines | Antiproliferative effects observed | [5] |
| Rapamycin | Endogenous mTOR (HEK293 cells) | ~0.1 nM | [11] |
| Rapamycin | T98G (Glioblastoma) | 2 nM | [11] |
| Rapamycin | U87-MG (Glioblastoma) | 1 µM | [11] |
| Rapamycin | U373-MG (Glioblastoma) | >25 µM | [11] |
| Rapamycin | MCF7 (Breast Cancer) | 20 nM (proliferation) | [12] |
| Rapamycin | MDA-MB-231 (Breast Cancer) | 10 µM (proliferation) | [12] |
| Rapamycin | Ca9-22 (Oral Cancer) | ~15 µM | [13] |
Experimental Protocols
Accurate comparison of mTOR inhibitors relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments used to characterize the activity of this compound and rapamycin.
Western Blotting for mTORC1 Signaling
This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound, rapamycin, or vehicle control for a specified time course (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro mTOR Kinase Assay
This assay directly measures the catalytic activity of mTOR in the presence of inhibitors.
-
Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate the mTORC1 complex using an anti-Raptor antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated beads in a kinase buffer containing a recombinant substrate (e.g., GST-4E-BP1 or GST-S6K1) and ATP. Add varying concentrations of this compound or the rapamycin-FKBP12 complex to the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or rapamycin for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
mTORC1 Signaling Pathway
The mTORC1 pathway integrates a multitude of upstream signals to control cellular processes.
Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and downstream effects. Rapamycin, as an allosteric inhibitor, is highly specific for mTORC1 but may not completely suppress all of its functions, particularly the phosphorylation of 4E-BP1. This compound, an ATP-competitive inhibitor, offers a more complete blockade of both mTORC1 and mTORC2 signaling. The choice between these inhibitors will depend on the specific research question and the desired level of mTOR pathway inhibition. For researchers aiming for a complete shutdown of mTORC1 and mTORC2 activity, an ATP-competitive inhibitor like this compound may be more appropriate. For studies requiring specific inhibition of mTORC1 with minimal off-target effects on mTORC2, rapamycin remains a valuable tool. This guide provides a foundational understanding to aid in the selection and application of these important research compounds.
References
- 1. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric and ATP-competitive kinase inhibitors of mTOR for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
WAY-600 Versus Other Second-Generation mTOR Inhibitors: A Comparative Guide
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[1][2] Second-generation mTOR inhibitors, which target the ATP-binding site of the mTOR kinase domain, were developed to overcome the limitations of first-generation inhibitors like rapamycin and its analogs (rapalogs), such as everolimus.[3] These newer agents inhibit both mTOR Complex 1 (mTORC1) and mTORC2, offering a more comprehensive blockade of the pathway.[3]
This guide provides a detailed comparison of WAY-600, a potent and selective second-generation mTOR inhibitor, with other notable inhibitors in its class, including sapanisertib (TAK-228), everolimus, torin2, INK-128, and NVP-Bez235.
Overview of this compound
This compound is a potent, ATP-competitive, and selective inhibitor of mTOR.[4][5] It demonstrates significant selectivity for mTOR over phosphatidylinositol 3-kinase (PI3K) isoforms.[6][7] By blocking both mTORC1 and mTORC2, this compound effectively disrupts downstream signaling, leading to the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[5][7] Preclinical studies have shown its efficacy in reducing cell viability and tumor growth in various cancer models, including hepatocellular carcinoma.[4][8]
Comparative Performance Data
The following tables summarize the key quantitative data on the biochemical potency, selectivity, and cellular activity of this compound and other selected mTOR inhibitors.
Table 1: Biochemical Potency and Selectivity of mTOR Inhibitors
| Inhibitor | Type | Target(s) | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |
| This compound | Second-Generation (ATP-competitive) | mTORC1/mTORC2 | 9[4][5] | >900 | >100-fold[5][7] |
| Sapanisertib (TAK-228) | Second-Generation (ATP-competitive) | mTORC1/mTORC2 | 2.6 | 1,600 | ~615-fold |
| Everolimus | First-Generation (Allosteric) | mTORC1 | - | - | - |
| Torin2 | Second-Generation (ATP-competitive) | mTORC1/mTORC2 | 0.5 | 800 | 1,600-fold |
| INK-128 (MLN0128) | Second-Generation (ATP-competitive) | mTORC1/mTORC2 | 1 | 3,800 | 3,800-fold |
| NVP-Bez235 | Dual PI3K/mTOR Inhibitor | PI3K/mTORC1/mTORC2 | 20.7 | 4 | 0.19 (PI3K selective) |
Note: IC₅₀ values can vary depending on the specific assay conditions. Data compiled from multiple sources for comparison.
Table 2: In Vitro and In Vivo Efficacy of this compound
| Cancer Model | Assay | Treatment | Key Findings |
| HepG2 & Huh-7 (Hepatocellular Carcinoma) | Cell Viability | This compound (1-1000 nM) | Concentration- and time-dependent inhibition of cell viability.[4][8] |
| HepG2 Cells | Colony Formation | This compound (1-1000 nM) | Dramatic decrease in the number of cell colonies.[4][8] |
| HepG2 Cells | Apoptosis Assay | This compound | Dose-dependent increase in caspase-3 and caspase-9 activity.[4][8] |
| Nude Mice with HepG2 Tumors | In Vivo Tumor Growth | This compound (10 mg/kg, daily) | Significant inhibition of HepG2 tumor growth compared to vehicle control.[4][8] |
Signaling Pathways and Mechanism of Action
Second-generation mTOR inhibitors act by directly binding to the ATP-binding site in the kinase domain of mTOR. This mechanism allows them to inhibit both mTORC1 and mTORC2. In contrast, first-generation inhibitors like everolimus form a complex with FKBP12 to allosterically inhibit mTORC1, with less direct impact on mTORC2.[9] The dual inhibition of mTORC1 and mTORC2 by agents like this compound leads to a more complete shutdown of mTOR signaling. This includes blocking the phosphorylation of key mTORC1 substrates like S6K1 and 4E-BP1, as well as the mTORC2 substrate AKT at Ser473.[5][7]
Caption: mTOR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate mTOR inhibitors.
In Vitro Kinase Assay (DELFIA)
This assay is used to determine the IC₅₀ of a compound against a specific kinase.
-
Plate Coating : Coat a 96-well microtiter plate with the mTOR substrate, such as His6-S6K.
-
Kinase Reaction : Add the mTOR enzyme, the test compound (e.g., this compound) at various concentrations, and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection : After incubation, wash the wells to remove non-bound components. Add a Europium-labeled anti-phospho-substrate antibody (e.g., Eu-P(T389)-S6K antibody).[5]
-
Signal Enhancement : Wash the wells again and add a DELFIA Enhancement solution.
-
Data Acquisition : Read the time-resolved fluorescence on a plate reader.
-
Analysis : Calculate the enzymatic activity and the percent inhibition at each compound concentration to determine the IC₅₀ value.
Cell Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the mTOR inhibitor (e.g., this compound) or vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition : Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Data Acquisition : Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blotting for Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR pathway.
-
Cell Lysis : Treat cells with the mTOR inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation : Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-S6K1, p-4E-BP1, p-AKT S473).
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities to determine the relative changes in protein phosphorylation.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. This compound|Provide by DC CHEM [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mTOR Inhibitors in Cancer Research: WAY-600 vs. WYE-687
In the landscape of oncology research, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade frequently dysregulated in various cancers. This has led to the development of mTOR inhibitors as promising therapeutic agents. This guide provides a detailed, data-driven comparison of two potent, ATP-competitive mTOR kinase inhibitors, WAY-600 and WYE-687, for researchers, scientists, and drug development professionals. Both compounds are noted for their ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
Performance and Efficacy: A Quantitative Comparison
This compound and WYE-687 are structurally related pyrazolopyrimidine compounds that have demonstrated significant inhibitory activity against mTOR.[1] While direct head-to-head studies in a wide range of cancer cell lines are limited, available data from various preclinical studies allow for a comparative assessment of their biochemical potency and cellular effects.
Biochemical Potency
Both this compound and WYE-687 exhibit potent inhibition of the recombinant mTOR enzyme, with IC50 values in the low nanomolar range. This indicates a strong and direct interaction with the mTOR kinase domain.
| Compound | Recombinant mTOR Enzyme IC50 (nM) | Selectivity over PI3Kα | Selectivity over PI3Kγ |
| This compound | 9[1] | >100-fold[1] | >500-fold[1] |
| WYE-687 | 7[1] | >100-fold | >500-fold |
Cellular Activity
The efficacy of these inhibitors has been evaluated in various cancer cell lines, demonstrating their anti-proliferative and cytotoxic effects.
WYE-687: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 |
| 786-O | Renal Cell Carcinoma | MTT | < 50 nM[2] |
| A498 | Renal Cell Carcinoma | MTT | < 50 nM[2] |
| HL-60 | Acute Myeloid Leukemia | MTT | Potent, dose-dependent inhibition[3] |
| U937 | Acute Myeloid Leukemia | MTT | Potent, dose-dependent inhibition |
| THP-1 | Acute Myeloid Leukemia | MTT | Potent, dose-dependent inhibition |
| AML-193 | Acute Myeloid Leukemia | MTT | Potent, dose-dependent inhibition |
This compound: In Vitro Efficacy in Cancer Cell Lines
Published data for this compound indicates a concentration-dependent and time-dependent inhibition of cell viability in hepatocellular carcinoma cell lines.[4]
| Cell Line | Cancer Type | Effect |
| HepG2 | Hepatocellular Carcinoma | Concentration- and time-dependent inhibition of viability[4] |
| Huh-7 | Hepatocellular Carcinoma | Concentration- and time-dependent inhibition of viability[4] |
Mechanism of Action: Dual mTORC1/2 Inhibition
Both this compound and WYE-687 function as ATP-competitive inhibitors of the mTOR kinase domain, leading to the simultaneous inhibition of both mTORC1 and mTORC2. This dual inhibition is a key advantage over first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1. The inhibition of mTORC2 is crucial as it prevents the feedback activation of Akt, a key survival kinase.[1]
The downstream effects of this dual inhibition include:
-
Inhibition of mTORC1: This leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.
-
Inhibition of mTORC2: This blocks the phosphorylation of Akt at serine 473, which is critical for its full activation. This, in turn, inhibits Akt-mediated cell survival and proliferation signals.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound and WYE-687, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound or WYE-687 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound or WYE-687 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound or WYE-687 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for quantifying apoptosis induced by this compound or WYE-687 using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound or WYE-687 for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for mTOR Pathway Proteins
This protocol is for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound and WYE-687 are both highly potent, second-generation mTOR inhibitors with dual activity against mTORC1 and mTORC2. Their strong biochemical potency and efficacy in various cancer cell lines make them valuable tools for cancer research and potential candidates for further drug development. While the available data suggests similar mechanisms of action and potency, the lack of direct comparative studies across a broad panel of cancer cell lines necessitates further investigation to delineate any subtle differences in their biological activities. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and to further explore the therapeutic potential of these promising mTOR inhibitors.
References
A Comparative Guide to INK128 and WAY-600 for mTOR Inhibition
For researchers and drug development professionals investigating the intricacies of the PI3K/Akt/mTOR signaling pathway, the selection of a specific and potent inhibitor is paramount. This guide provides an objective comparison of INK128 (also known as sapanisertib, MLN0128, or TAK-228) and WAY-600, two second-generation, ATP-competitive inhibitors of mTOR. While both compounds effectively target the dual mTORC1 and mTORC2 complexes, their performance characteristics and developmental stages present distinct advantages for different research applications.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1] mTORC1 controls cell growth and protein synthesis by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][2] mTORC2 is essential for cell survival and proliferation through its activation of Akt at the Serine 473 phosphorylation site.[1][3]
Unlike first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1, both INK128 and this compound are ATP-competitive inhibitors that target the kinase domain of mTOR.[4][5][6] This mechanism allows them to block the activity of both mTORC1 and mTORC2, providing a more comprehensive shutdown of the signaling pathway.[6][7] This dual inhibition overcomes some limitations of earlier inhibitors, such as the feedback activation of Akt that can occur with rapamycin treatment.[8]
Comparative Performance Data
Quantitative analysis reveals differences in potency and a significant divergence in the clinical development trajectory between INK128 and this compound.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference(s) |
| INK128 | mTOR Kinase | 1 nM | >100-fold | >100-fold | [3][4][9] |
| This compound | mTOR Kinase | 9 nM | >100-fold | >500-fold | [5][10][11] |
Table 2: Cellular and In Vivo Activity
| Compound | Model System | Key Findings | Reference(s) |
| INK128 | Neuroblastoma Cell Lines | Reduced cell viability, induced G1-phase arrest and apoptosis. | [3] |
| Pancreatic Carcinoma Cells | Enhanced radiosensitivity in vitro and in vivo. | [12][13] | |
| B-ALL Xenografts | Suppressed proliferation and cleared leukemic outgrowth. | [14] | |
| Colorectal Cancer Cells | Inhibited cell growth, survival, and migration; sensitized cells to 5-FU. | [7][15] | |
| This compound | Hepatocellular Carcinoma Cells | Inhibited cell viability and colony formation; induced apoptosis. | [5][16] |
| HepG2 Xenograft Model | Inhibited tumor growth in nude mice. | [5][16] | |
| Various Cancer Cell Lines | Induced G1 cell cycle arrest and downregulated angiogenic factors (VEGF, HIF-1α). | [10][11] |
Clinical Development Status
The most significant distinction between INK128 and this compound is their clinical development status.
-
INK128 (Sapanisertib): As a clinical-stage compound, INK128 has undergone extensive evaluation. It has been investigated in Phase I and Phase II clinical trials as a monotherapy and in combination with other agents for various advanced solid malignancies and hematologic cancers, including acute lymphoblastic leukemia.[14][17][18][19] This progression provides a wealth of safety, pharmacokinetic, and preliminary efficacy data in humans.
-
This compound: In contrast, this compound is described as a preclinical compound.[20] While it is a potent and selective tool for laboratory research, it has not advanced into human clinical trials. Its use is primarily confined to in vitro and in vivo animal model studies to probe the function of the mTOR pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of mTOR inhibitors.
1. mTOR Kinase Inhibition Assay (Enzymatic) To determine the half-maximal inhibitory concentration (IC50) against the mTOR enzyme, a common method is an in vitro kinase assay.[10]
-
Enzyme and Substrate: Recombinant FLAG-tagged mTOR and a substrate such as His-tagged S6K are used.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (e.g., INK128 or this compound) are incubated in a kinase assay buffer containing ATP and MnCl2.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody specific to the phosphorylated site (e.g., p-S6K at Thr389) in an ELISA-based format, with a europium-labeled secondary antibody for time-resolved fluorescence detection.[10]
-
Analysis: Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
2. Western Blot for Downstream Signaling To confirm on-target effects within cells, Western blotting is used to measure the phosphorylation status of mTORC1 and mTORC2 substrates.[1][3]
-
Cell Treatment: Cancer cell lines are cultured and treated with various concentrations of the inhibitor for a specified time (e.g., 1-24 hours).
-
Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 (Ser240/244), total S6, phospho-4E-BP1 (Thr37/46), and a loading control like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified to determine the reduction in phosphorylation.
3. In Vivo Xenograft Studies To assess anti-tumor efficacy in a living system, human tumor xenograft models in immunocompromised mice are commonly used.[3][5]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The inhibitor is administered, typically via oral gavage, at a specified dose and schedule (e.g., 1 mg/kg, daily).[3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot).
Summary and Conclusion
Both INK128 and this compound are potent and highly selective dual mTORC1/mTORC2 kinase inhibitors that serve as powerful tools for cancer research.
-
Shared Attributes: Both compounds are ATP-competitive and effectively block downstream signaling from both mTOR complexes, making them superior to rapamycin for comprehensive pathway inhibition in a research context.
-
Key Differences: INK128 demonstrates greater potency in enzymatic assays (IC50 of 1 nM vs. 9 nM for this compound).[3][5] The most critical differentiator is their developmental stage. INK128 (sapanisertib) is a clinical-stage drug candidate with extensive data from human trials, making it relevant for translational and clinical research.[17][18] this compound remains a preclinical tool, ideal for fundamental research and target validation studies where clinical translatability is not the immediate goal.
References
- 1. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First patient dosed in phase I/IIa trial of lung cancer immunotherapy vaccine — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 3. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound|Provide by DC CHEM [dcchemicals.com]
- 12. The ATP-Competitive mTOR Inhibitor INK128 enhances in vitro and in vivo radiosensitivity of pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy of the investigational mTOR kinase inhibitor MLN0128/INK128 in models of B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
WAY-600: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
WAY-600 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Understanding the selectivity profile of kinase inhibitors like this compound is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's selectivity against other kinases, supported by available experimental data.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency against its primary target, mTOR, with a reported half-maximal inhibitory concentration (IC50) of approximately 9 nM.[1] Its selectivity has been most notably characterized against the closely related phosphoinositide 3-kinase (PI3K) family, showcasing a significant therapeutic window.
| Kinase Target | IC50 (nM) | Selectivity vs. mTOR | Reference |
| mTOR | ~9 | - | [1] |
| PI3Kα | >900 | >100-fold | [1] |
| PI3Kγ | >4500 | >500-fold | [1] |
Note: While it has been reported that this compound was tested against a panel of 24 other protein kinases and showed insignificant activity, the specific data from this panel is not publicly available.
Signaling Pathway Context
This compound exerts its effects by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition blocks the phosphorylation of key downstream effectors involved in protein synthesis and cell survival.
Caption: Simplified mTOR signaling pathway showing inhibition points of this compound.
Experimental Methodologies
The kinase selectivity of this compound and other mTOR inhibitors is typically determined through a series of in vitro kinase assays. The following outlines a general workflow for such an assessment.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
mTOR Kinase Inhibition Assay (DELFIA Method)
A common method for quantifying mTOR inhibition is the Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA).
Protocol Outline:
-
Immobilization: A recombinant mTOR substrate, such as a His-tagged S6K1, is coated onto a microtiter plate.
-
Kinase Reaction: Recombinant mTOR enzyme is incubated with the substrate in the presence of ATP and varying concentrations of the inhibitor (e.g., this compound).
-
Detection: A europium-labeled antibody specific for the phosphorylated substrate is added.
-
Signal Generation: After washing away unbound reagents, an enhancement solution is added, which dissociates the europium ions and forms a new, highly fluorescent chelate.
-
Data Acquisition: The time-resolved fluorescence is measured, which is proportional to the amount of substrate phosphorylation.
-
Analysis: The data is used to calculate the percent inhibition at each inhibitor concentration and to determine the IC50 value.
Immune-Complex Kinase Assay
To assess mTORC1 and mTORC2 activity from cell lysates, an immune-complex kinase assay can be performed.
Protocol Outline:
-
Cell Lysis: Cells treated with the inhibitor are lysed to release protein complexes.
-
Immunoprecipitation: Antibodies specific for mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) components are used to isolate the respective complexes.
-
Kinase Assay: The immunoprecipitated complexes are incubated with a specific substrate (e.g., recombinant AKT for mTORC2 or S6K1 for mTORC1) and ATP.
-
Detection: The phosphorylation of the substrate is detected, typically by western blotting with a phospho-specific antibody or by incorporating radiolabeled ATP and measuring radioactivity.
-
Analysis: The level of substrate phosphorylation in the presence of the inhibitor is compared to a control to determine the extent of inhibition.
Conclusion
The available data strongly indicate that this compound is a potent and highly selective inhibitor of mTOR, with a particularly favorable selectivity profile against the closely related PI3K kinases. This high selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects and associated toxicities. However, to fully characterize its safety and mechanism of action, a comprehensive selectivity screen against a broad panel of human kinases would be necessary. The experimental protocols outlined above provide a framework for conducting such in-depth profiling.
References
On-Target Efficacy of WAY-600 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-600, a potent and selective mTOR inhibitor, with other relevant inhibitors, offering insights into its on-target effects in cellular models. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at confirming the on-target activity of this compound.
Introduction to this compound
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Unlike the first-generation mTOR inhibitor rapamycin, which allosterically inhibits mTOR Complex 1 (mTORC1), this compound targets the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, impacting a wider range of cellular processes.
Comparative Analysis of mTOR Inhibitors
To objectively assess the on-target effects of this compound, its performance is compared with other well-characterized mTOR inhibitors, rapamycin and PP242, as well as an inhibitor of the upstream PI3K pathway, BKM120.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Selectivity |
| This compound | mTOR | 9 | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ [1] |
| Rapamycin | mTORC1 (allosteric) | ~1 (in complex with FKBP12) | Highly selective for mTORC1 |
| PP242 | mTOR | 8 | Highly selective for mTOR |
| BKM120 | Pan-Class I PI3K | PI3Kα: 52, PI3Kβ: 166, PI3Kδ: 116, PI3Kγ: 262 | Pan-PI3K inhibitor |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect |
| This compound | Various Cancer Cell Lines | Proliferation | G1 cell cycle arrest, apoptosis | Potent antiproliferative effects[1] |
| Rapamycin | HCT-116 | Proliferation (MTS) | Cell Viability | ~50 nM[2] |
| SW480 | Proliferation (MTS) | Cell Viability | ~100 nM[2] | |
| PP242 | HCT-116 | Proliferation (MTS) | Cell Viability | ~75 nM[2] |
| SW480 | Proliferation (MTS) | Cell Viability | ~60 nM[2] | |
| BKM120 | T-ALL cell lines | Proliferation (MTT) | Cell Viability | 1.05 - 2.34 µM[3] |
| Pediatric Sarcoma cell lines | Proliferation (MTT) | Cell Viability | Median IC50 of 1.1 µM[4] |
Confirming On-Target Effects of this compound: Experimental Workflow
The following diagram illustrates a typical workflow to confirm the on-target effects of this compound in a cellular context.
Figure 1. Experimental workflow for validating this compound on-target effects.
Signaling Pathway Analysis
This compound inhibits the PI3K/Akt/mTOR signaling pathway at the level of mTOR. The following diagram illustrates the key nodes in this pathway and the points of inhibition for this compound and the comparative compounds.
Figure 2. PI3K/Akt/mTOR pathway and inhibitor targets.
Experimental Protocols
Western Blot for mTOR Pathway Phosphorylation
This protocol is for the detection of phosphorylated and total mTOR, Akt, and S6K proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or control compounds for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[5][6]
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of this compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MnCl2)
-
Substrate (e.g., inactive S6K)
-
ATP
-
This compound and control compounds
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine active mTOR enzyme, kinase assay buffer, and the substrate.
-
Inhibitor Addition: Add this compound or control compounds at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding SDS sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting as described above.[7]
Off-Target Considerations
While this compound is highly selective for mTOR over PI3K isoforms, a comprehensive understanding of its off-target profile is crucial for interpreting experimental results.[1] Kinome-wide screening is the gold standard for assessing the selectivity of kinase inhibitors. Such screens involve testing the inhibitor against a large panel of kinases to identify potential off-target interactions. Researchers using this compound should consider performing or consulting published kinome scan data to fully characterize its specificity.
Conclusion
This compound is a potent and selective dual mTORC1/mTORC2 inhibitor that demonstrates clear on-target effects in cellular models. By employing the experimental approaches outlined in this guide, researchers can confidently confirm the on-target engagement of this compound and accurately interpret its biological effects. The comparative data provided offers a framework for evaluating the efficacy of this compound relative to other inhibitors of the PI3K/Akt/mTOR pathway. As with any pharmacological tool, a thorough understanding of its on-target and potential off-target activities is essential for robust scientific inquiry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. aacrjournals.org [aacrjournals.org]
WAY-600 Dose-Response Analysis: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive dose-response analysis of WAY-600, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance against other notable mTOR inhibitors, supported by available experimental data and detailed protocols.
Executive Summary
This compound distinguishes itself as a highly potent inhibitor of both mTORC1 and mTORC2 complexes, demonstrating significant anti-proliferative activity across various cancer cell lines. This guide summarizes the available quantitative data, outlines detailed experimental methodologies for assessing mTOR inhibition, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its comparative standing in the landscape of mTOR inhibitors.
Comparative Analysis of mTOR Inhibitors
This compound's potency is highlighted by its low nanomolar IC50 value against the recombinant mTOR enzyme. To provide a clear comparison with other well-established mTOR inhibitors, the following table summarizes their respective potencies.
| Compound | Target(s) | IC50 (nM) vs. mTOR Enzyme | Notes |
| This compound | mTORC1/mTORC2 | 9 | ATP-competitive inhibitor |
| Rapamycin | mTORC1 (allosteric) | - | Forms a complex with FKBP12 to inhibit mTORC1; less effective against mTORC2. |
| Torin 1 | mTORC1/mTORC2 | 2-10 | ATP-competitive inhibitor, highly selective for mTOR.[1] |
| PP242 | mTORC1/mTORC2 | 8 | ATP-competitive inhibitor with excellent selectivity over PI3K isoforms. |
| WYE-687 | mTORC1/mTORC2 | 7 | Structurally related to this compound, ATP-competitive inhibitor.[2] |
| WYE-354 | mTORC1/mTORC2 | 5 | Structurally related to this compound, potent ATP-competitive inhibitor.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for its evaluation, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the mTOR enzyme.
Materials:
-
Recombinant human mTOR enzyme
-
His6-tagged, inactive p70S6K (substrate)
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
This compound and other test compounds
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-p70S6K (Thr389) and anti-p70S6K
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a microcentrifuge tube, combine the recombinant mTOR enzyme (e.g., 250 ng) with the kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the inactive p70S6K substrate (e.g., 1 µg) and ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for phosphorylated p70S6K (Thr389) to detect the product of the kinase reaction. A parallel blot with an antibody for total p70S6K should be run to ensure equal substrate loading.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Cellular Antiproliferative Assay (MTT/WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of the antiproliferative or cytotoxic effects of the test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and other mTOR inhibitors in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the inhibitors. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
Following the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent per 100 µL of medium).
-
Incubate the plate for an additional 1 to 4 hours.
-
If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a potent, ATP-competitive mTOR inhibitor with activity against both mTORC1 and mTORC2. Its low nanomolar IC50 value places it among the more potent second-generation mTOR inhibitors. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses and further investigate the therapeutic potential of this compound in various preclinical models. The accompanying diagrams of the mTOR signaling pathway and a typical dose-response experimental workflow serve as valuable visual aids for understanding the compound's mechanism and evaluation. Further studies with direct, side-by-side comparisons in various cellular contexts are encouraged to fully elucidate the therapeutic window and potential advantages of this compound over other mTOR inhibitors.
References
A Head-to-Head Battle of Potency: WAY-600 vs. Torin1 in mTOR Inhibition
In the landscape of cancer research and drug development, the mTOR signaling pathway remains a critical target. Two prominent ATP-competitive inhibitors, WAY-600 and Torin1, have emerged as powerful tools for dissecting mTOR signaling and as potential therapeutic agents. Both compounds effectively block the activity of both mTORC1 and mTORC2 complexes, offering a more complete shutdown of mTOR signaling compared to earlier allosteric inhibitors like rapamycin. This guide provides a detailed comparative analysis of this compound and Torin1, presenting key performance data, experimental protocols, and visual representations of the underlying biological pathways and workflows.
Performance Metrics: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Torin1, compiled from seminal studies. These values provide a snapshot of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | mTOR | 9 | [1] |
| Torin1 | mTOR | 3 | [2] |
| Torin1 | mTORC1 | 2-10 | [1] |
| Torin1 | mTORC2 | 2-10 | [1] |
Table 1: In Vitro Kinase Inhibitory Potency. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Kinase | Selectivity (Fold) | Reference |
| This compound | PI3Kα | >100 | [1][3] |
| This compound | PI3Kγ | >500 | [1][3] |
| Torin1 | PI3K | ~1000 | [4] |
| Torin1 | DNA-PK | ~200 | [2] |
| Torin1 | ATM | ~200 | [2] |
Table 2: Selectivity Profile. Selectivity is a crucial parameter, indicating the inhibitor's preference for the target kinase over other related kinases. Higher fold values indicate greater selectivity.
Unraveling the Mechanism: The mTOR Signaling Pathway
Both this compound and Torin1 exert their effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates the mTOR signaling pathway and the points of inhibition by these compounds.
Caption: The mTOR signaling pathway with points of inhibition.
Experimental Corner: Protocols for Key Assays
Reproducibility is the cornerstone of scientific research. This section provides detailed protocols for two key experiments used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of mTOR.
References
Safety Operating Guide
Safe Disposal of WAY-600: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling WAY-600, a potent and selective mTOR inhibitor, must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential information on the proper handling, storage, and disposal of this compound, ensuring a safe laboratory environment.
Key Properties and Storage of this compound
This compound is an ATP-competitive inhibitor of mTOR with an IC50 of 9 nM.[1][2][3][4][5] It is crucial to store the compound under appropriate conditions to maintain its stability and efficacy.
| Property | Value |
| Chemical Formula | C28H30N8O |
| Molecular Weight | 494.59 g/mol [1][6] |
| CAS Number | 1062159-35-6[1][6] |
| Storage (Powder) | 2 years at -20°C[1], 3 years at -20°C, 2 years at 4°C[7] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C[1] |
| Solubility (in DMSO) | 25 mg/mL (ultrasonic)[7] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[6]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[6]
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P273: Avoid release to the environment.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P330: Rinse mouth.[6]
-
P391: Collect spillage.[6]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[6]
During handling, it is imperative to use personal protective equipment (PPE), including gloves, lab coats, and eye protection.[8] All work with this compound powder should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]
Experimental Protocol for Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting. This procedure is designed for small quantities of this compound typically used in research.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Leak-proof, sealable hazardous waste container, clearly labeled "Hazardous Waste: this compound"
-
Inert absorbent material (e.g., vermiculite, sand)
-
70% ethanol or other suitable decontaminating solution
-
Waste manifest or log for tracking hazardous waste
Procedure:
-
Segregate Waste:
-
Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated, leak-proof hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Containment of Liquid Waste:
-
For solutions containing this compound, absorb the liquid with an inert material like vermiculite or sand before placing it in the hazardous waste container. This prevents splashing and potential exposure.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.
-
Wipe down the surfaces with a 70% ethanol solution or another appropriate laboratory disinfectant.
-
Dispose of the cleaning materials (e.g., paper towels) in the designated hazardous waste container.
-
-
Container Labeling and Storage:
-
Ensure the hazardous waste container is securely sealed and clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store the sealed container in a designated, secure area for hazardous waste, away from incompatible materials.[6]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or log to the disposal service, detailing the contents of the container.
-
This compound waste must be disposed of at an approved waste disposal plant in accordance with federal, state, and local regulations.[6][9]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound|Provide by DC CHEM [dcchemicals.com]
- 6. This compound|1062159-35-6|MSDS [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. stabond.com [stabond.com]
- 9. enviroserve.com [enviroserve.com]
Personal protective equipment for handling WAY-600
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of WAY-600, a potent mTOR inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential when working with this compound.
Key Safety and Physical Data
Due to the limited availability of specific quantitative safety data for this compound, a control banding approach is recommended for establishing handling procedures. Control banding is a method of assigning a compound to a hazard category based on its inherent toxicity and potency, which then corresponds to a set of control measures. Given that this compound is a potent mTOR inhibitor, it should be handled with the high degree of caution typically applied to potent pharmaceutical compounds.
| Parameter | Value/Recommendation | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Occupational Exposure Limit (OEL) | No established OEL. A control banding approach is recommended. Handle as a potent compound. | [2][3][4] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound powder or solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves that have been tested for use with chemotherapy drugs. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A disposable, back-closing lab coat made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.
-
Preparation and Use
-
Preparation of Workspace: Before handling this compound, decontaminate the work surface within the fume hood. Cover the work area with a disposable, plastic-backed absorbent pad.
-
Weighing: If weighing the solid form, do so within the fume hood on a tared weigh boat. Use dedicated, labeled utensils.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.
-
Contain the Spill: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Starting from the outside of the spill and working inwards, carefully clean the area. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol).
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound
This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal procedures.[1] Do not dispose of this compound down the drain or in regular trash.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, absorbent pads, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, leak-proof, and chemically resistant hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Waste Neutralization and Disposal
Due to its high toxicity, chemical neutralization of this compound in a standard laboratory setting is not recommended without a validated and approved protocol. The primary method of disposal should be through a licensed hazardous waste disposal company.
-
Container Management: Ensure all waste containers are kept securely closed when not in use. Do not overfill containers.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the Environment").
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified contractor. The contractor will transport the waste for incineration at a permitted hazardous waste facility.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
